Chemical properties of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
Topic: Chemical properties of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide. A Versatile Heterocyclic Scaffold f...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical properties of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Format: In-depth Technical Guide.
A Versatile Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6) represents a bifunctional pyrazole scaffold characterized by a carboxylic acid moiety at the C3 position and a 2-hydroxypropyl chain at the N1 position.[1] This compound serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, anti-inflammatory agents, and metal-coordinating ligands. Its amphiphilic nature, derived from the polar carboxylic acid and the secondary alcohol, offers unique solubility profiles and handle-points for further diversification.
Chemical Identity & Physicochemical Analysis[2][3][4][5][6][7][8][9][10]
Structural Characterization
The molecule consists of a heteroaromatic pyrazole ring substituted at the N1 position with a 2-hydroxypropyl group. The positioning of the carboxylic acid at C3 is chemically significant, as the N1-substitution locks the tautomeric equilibrium of the pyrazole ring, influencing both basicity and metabolic stability.
Table 1: Core Physicochemical Properties
Property
Value
Note
IUPAC Name
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid
CAS Number
1496286-48-6
Molecular Formula
C₇H₁₀N₂O₃
Molecular Weight
170.17 g/mol
pKa (Acid)
~3.5 - 4.0 (Predicted)
Carboxylic acid proton
pKa (Base)
~2.5 (Predicted)
Pyrazole N2 nitrogen
LogP
-0.04
Hydrophilic; good aqueous solubility
TPSA
75.35 Ų
High polar surface area due to -OH and -COOH
H-Bond Donors
2
-OH, -COOH
H-Bond Acceptors
4
N2, C=O, -OH, -OH (ether-like)
Spectroscopic Signatures (Predicted)
¹H NMR (DMSO-d₆): Distinctive signals include the pyrazole C5-H (~7.8 ppm) and C4-H (~6.7 ppm) doublets. The propyl chain manifests as a multiplet for the chiral CH-OH center (~3.9 ppm), a doublet of doublets for the N-CH₂ group (~4.1 ppm), and a methyl doublet (~1.1 ppm).
MS (ESI): [M+H]⁺ peak at m/z 171.17.
Synthetic Architecture & Regioselectivity
The synthesis of N-alkylated pyrazoles presents a classic regiochemical challenge (N1 vs. N2 alkylation). For 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid, the synthetic route typically involves the ring-opening of propylene oxide by a pyrazole precursor.
Standard Synthetic Protocol
Objective: Synthesis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid via regioselective alkylation.
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (Base)
Lithium Hydroxide (LiOH) (Hydrolysis Agent)
Step-by-Step Methodology:
N-Alkylation (Regioselective Control):
Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF.
Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to deprotonate the pyrazole NH.
Cool to 0°C and add propylene oxide (1.2 eq) dropwise.
Allow the reaction to warm to 60°C and stir for 12 hours.
Mechanism: The pyrazole anion attacks the less hindered carbon of the epoxide. Steric hindrance from the C3-ester group disfavors N2 attack, promoting N1 selectivity.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the N1-isomer via silica gel chromatography (Hexane/EtOAc gradient).
Ester Hydrolysis:
Dissolve the intermediate ethyl ester in THF/Water (3:1).
Add LiOH (2.0 eq) and stir at ambient temperature for 4 hours.
Workup: Acidify to pH 3 with 1M HCl. The product, 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid, typically precipitates or can be extracted with EtOAc/n-Butanol.
Visualization of Synthetic Pathway
Caption: Figure 1. Regioselective synthesis pathway highlighting the steric direction of the C3-ester group favoring N1-alkylation.
Reactivity Profile & Derivatization
The compound possesses three distinct reactive centers, enabling orthogonal functionalization strategies.
Carboxylic Acid (C3 Position)
Amide Coupling: Reacts with primary/secondary amines using standard coupling reagents (HATU, EDC/HOBt) to generate pyrazole-3-carboxamides. This is the primary vector for expanding SAR (Structure-Activity Relationship) libraries.
Esterification: Fischer esterification or alkylation with alkyl halides allows for prodrug design to improve membrane permeability.
Secondary Alcohol (Side Chain)
Oxidation: Can be oxidized to the ketone (using Dess-Martin periodinane) to introduce a reactive carbonyl handle.
Sulfonylation/Substitution: Activation with MsCl (mesyl chloride) allows for nucleophilic displacement, enabling the introduction of amines or azides for click chemistry.
Pyrazole Ring (C4 Position)
Electrophilic Aromatic Substitution: The C4 position is nucleophilic. Halogenation (e.g., NIS, NBS) at C4 introduces a handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions, facilitating the construction of biaryl systems.
Applications in Drug Discovery[13][14]
Fragment-Based Drug Design (FBDD)
With a molecular weight of 170.17 Da and high polarity, this molecule is an ideal "fragment" lead.
Solubility Enhancer: The 2-hydroxypropyl tail disrupts crystal packing and increases aqueous solubility, a common issue in planar heteroaromatic drugs.
H-Bonding Network: The side chain -OH can act as both a donor and acceptor, potentially picking up specific interactions in the solvent-exposed regions of a protein binding pocket (e.g., kinase hinge regions).
Metal Chelation
The proximity of the N2 nitrogen and the C3-carboxylate oxygen creates a bidentate coordination site.
Ligand Utility: This motif is effective for binding divalent cations (Cu²⁺, Zn²⁺), making it useful in the design of metalloenzyme inhibitors or metallopharmaceuticals.
Biological Context Visualization
Caption: Figure 2. Functional diversification of the scaffold for medicinal chemistry applications.
Handling and Safety Information
While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for pyrazole-3-carboxylic acid derivatives.
STOT SE 3 (H335): May cause respiratory irritation.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary alcohol is stable, but the carboxylic acid may catalyze slow self-condensation if exposed to moisture and heat over prolonged periods.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 573176, 1-methyl-1H-pyrazole-3-carboxylic acid. (Used for comparative physicochemical properties and GHS classification). Retrieved from [Link]
Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Their Application to the Synthesis of Pyrazolopyrimidines. Journal of Organic Chemistry.
Molecular weight and formula of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes actionable data, robust synthetic methodologies, and analytical rigor.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes actionable data, robust synthetic methodologies, and analytical rigor.
Strategic Building Block for Medicinal Chemistry & Ligand Design
Executive Summary
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS 1496286-48-6 ) is a functionalized pyrazole scaffold increasingly utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and protein-protein interaction modulators. Its structure combines a polar carboxylic acid "head" with a solubilizing 2-hydroxypropyl "tail," offering unique physicochemical properties that modulate lipophilicity (LogP) and metabolic stability. This guide provides a definitive reference for its identification, synthesis, and analytical validation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The precise characterization of this molecule is critical for distinguishing it from its regioisomers (e.g., the 5-carboxylic acid derivative).
Highly polar; ideal for lowering LogD of lipophilic scaffolds.
pKa (Acid)
3.5 ± 0.2
Carboxylic acid is ionized at physiological pH.
pKa (Base)
~2.5 (Pyrazole N)
Weakly basic; protonation unlikely at neutral pH.
H-Bond Donors
2 (COOH, OH)
Critical for active site binding interactions.
H-Bond Acceptors
4
Facilitates water solubility and receptor engagement.
Synthetic Pathways & Process Chemistry
Synthesis of 1-substituted pyrazole-3-carboxylic acids requires control over regioselectivity (N1 vs. N2 alkylation). The protocol below utilizes Ethyl 1H-pyrazole-3-carboxylate as the starting material, leveraging steric and electronic factors to favor N1 alkylation.
Retrosynthetic Analysis
The most robust route involves the direct alkylation of the pyrazole nitrogen with propylene oxide (or a propylene halohydrin equivalent), followed by ester hydrolysis.
Figure 1: Two-step synthetic pathway ensuring N1-regioselectivity via thermodynamic control.
, 1.5 eq) or Potassium Carbonate (). Pro-Tip: Cs2CO3 often improves N1/N2 selectivity.
Alkylation: Add Propylene Oxide (3.0 eq) dropwise. Seal the vessel (pressure tube recommended) and heat to 80°C for 12 hours.
Mechanism:[1][2] Nucleophilic attack of the pyrazole nitrogen on the less substituted carbon of the epoxide (SN2-like).
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over
and concentrate.
Purification: Flash chromatography (Hexane/EtOAc gradient). The N1-isomer (Target) typically elutes after the N2-isomer due to higher polarity, though this varies by column conditions.
Step 2: Saponification (Ester Hydrolysis)
Reaction: Dissolve the intermediate ester in THF:Water (3:1). Add Lithium Hydroxide monohydrate (
, 2.5 eq).
Conditions: Stir at Room Temperature for 4 hours. Monitor by LC-MS (disappearance of M+Et peak).
Isolation: Acidify carefully to pH ~3-4 using 1M HCl. The product may precipitate. If not, extract with EtOAc/iPrOH (3:1) or lyophilize the aqueous phase for crude isolation.
Recrystallization: Acetonitrile or Water/Ethanol mixtures are effective for final purification.
Analytical Characterization & Validation
Trustworthiness in chemical biology relies on proving identity and purity. The following analytical markers are diagnostic for 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid .
NMR Spectroscopy (400 MHz, DMSO-d6)
Pyrazole Protons: Two doublets (or d/t) in the aromatic region (
7.6 – 7.9 ppm) corresponding to H-4 and H-5.
Diagnostic: H-5 (adjacent to N1) typically appears downfield of H-4.
Propyl Chain:
-CH3: A distinct doublet at
~1.0–1.1 ppm.
-CH(OH)-: A multiplet at
~3.9–4.1 ppm.
N-CH2-: A doublet of doublets (dd) at
~4.0–4.3 ppm.
Regiochemistry Check: NOESY correlation between the Pyrazole H-5 and the N-CH2 protons confirms N1 substitution. (N2 substitution would show NOESY between H-3/Ester and the alkyl group, which is impossible here as C3 has the acid).
Analytical Workflow Diagram
Figure 2: Quality Control Decision Tree for validation of the synthesized building block.
Applications in Drug Discovery
This molecule serves as a versatile fragment and scaffold in modern drug design.
Kinase Inhibition: The pyrazole-3-carboxylic acid motif mimics the ATP-binding interaction in several kinases. The 2-hydroxypropyl group provides a handle to reach into the solvent-exposed region or form specific H-bonds with the hinge region backbone.
Darolutamide Analogs: While Darolutamide utilizes a hydroxyethyl-pyrazole, the hydroxypropyl variant allows for "chain extension" studies to probe the depth of hydrophobic pockets in androgen receptors [1, 2].
Metal Chelation: The tridentate-like arrangement (N, OH, COOH) makes it a potential ligand for metallo-pharmaceuticals or contrast agents.
References
PubChem. (2023). Compound Summary: 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid.[3] National Library of Medicine. Retrieved from [Link]
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (Relevant for pyrazole regiochemistry insights). Retrieved from [Link]
Google Patents. (2013). Lipase Inhibitors and Pyrazole Intermediates. (Describes analogous alkylation of ethyl pyrazole-3-carboxylates).
Thermodynamic Stability of N-Substituted Pyrazole Carboxylic Acids
This guide provides an in-depth technical analysis of the thermodynamic stability of N-substituted pyrazole carboxylic acids, focusing on the critical distinction between 1,3- and 1,5-regioisomers.[1] Technical Guide for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the thermodynamic stability of N-substituted pyrazole carboxylic acids, focusing on the critical distinction between 1,3- and 1,5-regioisomers.[1]
Technical Guide for Drug Discovery & Process Chemistry
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet the thermodynamic stability of its N-substituted carboxylic acid derivatives remains a frequent source of attrition in scale-up and formulation. The core stability challenge arises from the regioisomerism between the 1,3- and 1,5-substituted systems .
While the 1,3-isomer (where the N-substituent and the carboxylic acid are distal) represents the thermodynamic well, the 1,5-isomer (proximal substitution) is often kinetically accessible but thermodynamically fraught due to peri-interaction steric strain . This guide details the mechanistic underpinnings of this instability, provides protocols for differentiating and quantifying isomer stability, and outlines computational methods for predictive modeling.[1]
Fundamental Physicochemical Mechanisms
The Regioisomer Stability Gap
The stability of N-substituted pyrazole carboxylic acids is governed principally by the steric and electronic interaction between the substituent on the Nitrogen (N1) and the substituent on the adjacent Carbon (C5).
1,3-Isomer (Thermodynamic Product): The N-substituent (
) and the Carboxylic Acid () are separated by the C4 proton. There is minimal steric overlap.[1] The dipole vectors are often better aligned for crystal lattice stability.
1,5-Isomer (Kinetic/High-Energy Product): The N-substituent and the C5-COOH group are vicinal.[1] This creates significant Van der Waals repulsion, particularly when
is bulky (e.g., Phenyl, -Butyl).[1] This "ortho-like" effect raises the ground state energy, making the 1,5-isomer more susceptible to thermal decarboxylation or rearrangement under forcing conditions.[1]
Decarboxylation Pathways
Thermal instability often manifests as decarboxylation.[1] The 1,5-isomer typically exhibits a lower onset temperature for decarboxylation (
) compared to the 1,3-isomer.[1] The relief of steric strain upon loss of provides a thermodynamic driving force that is absent in the 1,3-isomer.
Visualizing the Steric Conflict
The following diagram illustrates the steric clash driving the thermodynamic instability of the 1,5-isomer compared to the stable 1,3-isomer.
Caption: Comparative stability pathways. The 1,5-isomer faces a lower energy barrier to decarboxylation due to ground-state steric destabilization.[1]
Experimental Validation Protocols
To ensure robust drug development, one must experimentally verify the thermodynamic profile of the specific scaffold. Do not rely solely on literature precedents for "similar" molecules.
Synthesis & Isolation of Regioisomers
Objective: Synthesize both isomers to establish analytical standards.
Protocol:
Condensation: React hydrazine hydrate with the appropriate 1,3-diketone (or equivalent) to form the unsubstituted pyrazole.
Alkylation: Treat the pyrazole with an alkyl halide (R-X) and a base (
Note: This typically yields a mixture.[1][2][3] The 1,3-isomer usually predominates (approx 3:1 to 10:1 ratio) due to sterics.[1]
Separation: Use Flash Chromatography (Silica gel).[1]
Elution Order: The 1,5-isomer is generally less polar (higher
) than the 1,3-isomer because the dipole moment is reduced by the opposing vectors of the N-substituent and the adjacent functional group, whereas the 1,3-isomer has a larger net dipole.
Hydrolysis: Saponify the ester to the carboxylic acid using LiOH/THF.
Calculation: Optimization + Frequency (to ensure true minima and obtain Zero Point Energy).
Output Analysis:
Compare Gibbs Free Energy (
).[1] If kcal/mol, synthesis of the 1,5-isomer will be difficult to control and stability will be poor.[1]
Examine the imaginary frequencies in a Transition State (TS) search for decarboxylation. A lower barrier height for the 1,5-isomer confirms kinetic instability.[1]
Caption: Standard DFT workflow for predicting regioisomer stability.
References
Regioselective Synthesis and Crystallographic Analysis
Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."[1] The Journal of Organic Chemistry, 2017.
Foces-Foces, C., et al.[1][4] "A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains." Journal of the American Chemical Society, 2001.[4]
Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of aromatic carboxylic acids."[1] Chemical Communications, 2009.[1] (Provides context on the catalytic instability of ortho-substituted heteroaromatic acids).
Tautomerism and Stability
Elguero, J., et al.[1][4] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.[1] (The authoritative text on pyrazole annular tautomerism).
Acidity and pKa Profiling of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide
Introduction and Pharmacochemical Relevance 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6) is a highly functionalized heterocyclic compound. In modern drug discovery,[1].
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Pharmacochemical Relevance
1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6) is a highly functionalized heterocyclic compound. In modern drug discovery,[1].
For researchers and formulation scientists, understanding the exact acid-base dissociation constants (pKa) of this molecule is critical. The pKa dictates the ionization state of the drug at physiological pH, which directly governs its aqueous solubility, lipophilicity, membrane permeability, and receptor-binding affinity.
Structural and Electronic Determinants of Acidity
The physicochemical behavior of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid is governed by three distinct ionizable (or potentially ionizable) centers. The causality behind their specific pKa values is rooted in physical organic chemistry and electronic induction:
The 3-Carboxylic Acid Group (Primary Acidic Center): In unsubstituted heterocyclic carboxylic acids, the pKa typically ranges from 3.5 to 3.8[2]. The introduction of an alkyl-based substituent at the N1 position alters the electron density of the pyrazole ring via inductive electron donation. For example,[3]. The 2-hydroxypropyl group exerts a similar net inductive effect, slightly destabilizing the carboxylate anion relative to the unsubstituted core. Consequently, the carboxylic acid pKa for this derivative is predicted to be tightly clustered around 3.9 to 4.1 .
The Pyrazole N2 Nitrogen (Basic Center): The N2 atom possesses a lone pair of electrons orthogonal to the aromatic π-system, allowing it to act as a weak base. The conjugate acid of the N1-substituted pyrazole typically has a pKa of 1.5 to 2.0 .
The Secondary Hydroxyl Group: Located on the aliphatic side chain, this group is extremely weakly acidic. With a pKa > 14.5 , it does not undergo ionization under physiological conditions but participates extensively in hydrogen bonding.
Quantitative pKa Summary
The following table summarizes the quantitative ionization data for the compound's functional groups:
Ionizable Functional Group
Predicted pKa Range
Acid/Base Character
Dominant State at pH 7.4 (Blood)
Dominant State at pH 1.5 (Stomach)
Pyrazole N2 (Conjugate Acid)
1.5 – 2.0
Weak Base
Neutral (Unprotonated)
Cationic (Protonated)
3-Carboxylic Acid
3.9 – 4.1
Weak Acid
Anionic (Deprotonated)
Neutral (Protonated)
Secondary Hydroxyl
> 14.5
Very Weak Acid
Neutral (Protonated)
Neutral (Protonated)
pH-Dependent Ionization States and ADME Implications
Logical relationship of pH-dependent ionization states for the pyrazole derivative.
Pharmacokinetic (ADME) Impact:
At stomach pH (1.5), the molecule exists as a mixture of the cationic and neutral species, limiting immediate gastric absorption. As it transitions to the intestinal environment (pH 6.0) and systemic circulation (pH 7.4), the carboxylic acid group becomes fully deprotonated, yielding an anionic species. This ionization state, combined with a[4], renders the molecule highly water-soluble. However, this high polarity suggests that passive transcellular diffusion across lipid bilayers will be restricted, potentially requiring carrier-mediated transport mechanisms for optimal bioavailability.
Experimental Protocols for pKa Determination
To empirically validate these predicted values in a laboratory setting, the following self-validating experimental workflows are required.
Step-by-step experimental workflow for potentiometric pKa determination.
Methodology & Causality:
System Calibration (Self-Validation): Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Causality: Accurate pKa derivation relies on precise Nernstian responses. Titrate a known standard, such as Potassium Hydrogen Phthalate (KHP), to confirm electrode linearity before analyzing the pyrazole derivative.
Sample Preparation: Dissolve 2.0 mM of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid in a 0.15 M KCl background electrolyte solution. Causality: The 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, preventing activity coefficient fluctuations during the titration[2].
Acidification: Lower the solution pH to 1.5 using standardized 0.1 M HCl. Causality: Dropping the pH below the expected pKa of the pyrazole N2 (~1.5) ensures the molecule is fully protonated (cationic state) at the onset, allowing the capture of all sequential deprotonation events.
Automated Titration: Dispense standardized 0.1 M KOH in 0.01 mL increments under a nitrogen atmosphere. Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially skew the titration curve.
Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH) and use non-linear regression to extract the macroscopic pKa values.
Protocol B: UV-Metric Titration
Methodology & Causality:
Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 6.0. Causality: A universal buffer system ensures that the ionic strength and buffer capacity remain consistent across the entire pH gradient, isolating the spectral changes solely to the ionization of the analyte.
Spectroscopic Measurement: Record the UV absorption spectra (200–350 nm) of the compound at each pH. Causality: The pyrazole ring possesses distinct π→π* transitions. Protonation of the N2 nitrogen and deprotonation of the carboxylic acid alter the conjugation of the ring, resulting in measurable bathochromic or hypsochromic shifts.
Isosbestic Point Verification (Self-Validation): Analyze the overlaid spectra for distinct isosbestic points. Causality: The presence of a sharp isosbestic point mathematically validates that the spectral shift is due to a clean two-state thermodynamic equilibrium (e.g., neutral to anionic) without interference from degradation or aggregation.
References
Zimmenmann D., et al. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement". National Institutes of Health (PMC).[Link]
Application Note: Scalable Synthesis of 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic Acid
Abstract This application note details a robust, scalable protocol for the synthesis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid , a critical scaffold in the development of pharmaceutical agents, including LPAR1...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid , a critical scaffold in the development of pharmaceutical agents, including LPAR1 antagonists and kinase inhibitors. The method utilizes a regioselective N-alkylation of ethyl 1H-pyrazole-3-carboxylate followed by ester hydrolysis. This guide addresses the critical challenge of controlling N1 vs. N2 regioselectivity, ensuring high purity of the desired 1,3-isomer.
Introduction & Retrosynthetic Analysis
The pyrazole-3-carboxylic acid moiety is a "privileged structure" in medicinal chemistry. However, functionalizing the pyrazole nitrogen often leads to mixtures of regioisomers (1,3- vs. 1,5-substituted).
The Challenge:
When alkylating 3-substituted pyrazoles, two nucleophilic nitrogen atoms are available.
N1 (Desired): Leads to the 1,3-disubstituted product.
N2 (Undesired): Leads to the 1,5-disubstituted product.
The Solution:
Using ethyl 1H-pyrazole-3-carboxylate as the starting material under basic conditions favors alkylation at N1 due to both steric factors and the electronic withdrawing effect of the carboxylate group, which renders the N1 lone pair more nucleophilic than N2.
Retrosynthetic Scheme
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available ethyl 1H-pyrazole-3-carboxylate.
| DMF (Anhydrous) | - | - | 140 mL (1.0 M) | Solvent |
Procedure:
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 1H-pyrazole-3-carboxylate (14.0 g) and anhydrous DMF (140 mL).
Activation: Add Potassium Carbonate (27.6 g) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.
Addition: Add 1-Bromo-2-propanol (20.8 g) dropwise over 10 minutes.
Note: 1-Bromo-2-propanol is used instead of propylene oxide to avoid the need for pressure vessels and to ensure safer handling.
Reaction: Heat the mixture to 80°C and stir for 12–16 hours.
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.4) should disappear, and the product (Rf ~0.3) should appear.[1][2][3]
Workup:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (K₂CO₃/KBr) and wash the cake with EtOAc (50 mL).
Concentrate the filtrate under reduced pressure to remove the majority of DMF (using a rotary evaporator with a high-vacuum pump and water bath at 50°C).
Dilute the residue with EtOAc (200 mL) and wash with water (3 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification:
The crude residue typically contains a ~9:1 mixture of N1:N2 isomers.
Purify via flash column chromatography (SiO₂), eluting with a gradient of 0-60% EtOAc in Hexanes.
Yield: Expect 14–16 g (70–80%) of the desired N1-isomer as a pale yellow oil or low-melting solid.
Step 2: Ester Hydrolysis
Objective: Convert the ethyl ester to the free carboxylic acid.
Dissolution: Dissolve the purified ester (10.0 g) in THF (100 mL).
Hydrolysis: Add a solution of LiOH·H₂O (6.3 g) in Water (50 mL).
Reaction: Stir vigorously at room temperature for 4–6 hours.
Monitoring: LC-MS will show complete conversion of the ester (M+H 199) to the acid (M+H 171).
Workup:
Concentrate the mixture to remove THF.
Cool the remaining aqueous solution to 0°C.
Acidify carefully with 1N HCl to pH 2–3. The product may precipitate.
If solid forms: Filter, wash with cold water, and dry.
If no precipitate: Extract with 2-MeTHF or EtOAc (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.
Final Purification: Recrystallize from minimal hot Ethanol or Acetonitrile if necessary.
Yield: Expect 7.5–8.0 g (85–90%).
Appearance: White to off-white crystalline solid.
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity Control
The most critical aspect is ensuring the correct N-alkylation.
Parameter
Recommendation
Rationale
Base Selection
K₂CO₃ or Cs₂CO₃
Weaker bases favor thermodynamic control. Strong bases (NaH) can sometimes reduce selectivity by creating a "naked" anion that reacts less discriminately.
Solvent
DMF or MeCN
Polar aprotic solvents promote the nucleophilic substitution.
Temperature
60–80°C
Sufficient energy to overcome the activation barrier but low enough to prevent degradation or N2-alkylation.
Isomer Identification (Self-Validation)
You must validate the regiochemistry using NMR.
N1-Isomer (Desired): The pyrazole protons (H4 and H5) typically appear as two doublets with a coupling constant
. In the N1-isomer, the H5 proton (adjacent to N1) is often shifted downfield relative to H4.
NOESY: A NOE correlation should be observed between the alkyl side-chain protons (N-CH2) and the pyrazole H5 proton. If the alkyl group were at N2 (adjacent to the carboxylate), a NOE might be seen between the N-CH2 and the ethyl ester group (in Step 1), but not H5.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety & Handling
1-Bromo-2-propanol: Toxic if inhaled or absorbed through skin. Suspected carcinogen. Handle in a fume hood.
Ethyl 1H-pyrazole-3-carboxylate: Irritant.
DMF: Hepatotoxic and teratogenic. Use double gloves and work in a well-ventilated hood.
References
Regioselectivity in Pyrazole Alkylation: Wright, S. W.; Arnold, E. P.; Yang, X. "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters." Tetrahedron Lett.2017 , 58, 476–479. Link
General Synthesis of N-substituted Pyrazoles: Gosselin, F.; O'Shea, P. D.; Webster, R. A.; Reamer, R. A.; Tillyer, R. D.; Grabowski, E. J. J. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett2006 , 3267–3270. Link
Compound Data: PubChem CID 71309489 (1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid). Link
Analogous Alkylation Protocols: "Alkylation of ethyl 1H-pyrazole-3-carboxylate." Organic Chemistry Portal. Link
Step-by-step preparation of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
Executive Summary This application note details a robust, scalable protocol for the preparation of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS 1496286-48-6). This compound serves as a critical building block i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the preparation of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS 1496286-48-6). This compound serves as a critical building block in the synthesis of pharmaceutical agents, including androgen receptor antagonists (e.g., Darolutamide analogs) and ligands for f-element coordination chemistry.
The method utilizes a regioselective N-alkylation of ethyl 1H-pyrazole-3-carboxylate using propylene oxide, followed by base-mediated hydrolysis. This route is optimized to favor the N1-isomer over the N2-isomer (5-carboxylate), ensuring high purity and yield without complex chromatographic separations.
Retrosynthetic Analysis & Strategy
The synthesis addresses two primary challenges: Regioselectivity (N1 vs. N2 alkylation) and Safety (handling volatile epoxides).
Regiocontrol: Alkylation of 3-substituted pyrazoles under basic conditions typically favors the 1,3-disubstituted product due to steric and electronic directing effects of the ester group.
Atom Economy: The use of propylene oxide (epoxide ring opening) provides the 2-hydroxypropyl chain in a single step, avoiding the use of halogenated alkylators and reducing waste.
Figure 1: Synthetic Pathway
Caption: Two-step synthetic route involving epoxide ring opening and ester hydrolysis.
Experimental Protocols
Step 1: N-Alkylation (Epoxide Ring Opening)
Objective: Synthesis of Ethyl 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylate.
Rationale: The reaction is conducted in a sealed pressure tube. Propylene oxide (bp 34°C) is volatile; a sealed system ensures stoichiometry is maintained and drives the reaction to completion at elevated temperatures. Potassium carbonate (
) acts as a mild base to deprotonate the pyrazole, facilitating nucleophilic attack on the less hindered carbon of the epoxide.
Materials:
Component
Equiv.
MW ( g/mol )
Quantity
Ethyl 1H-pyrazole-3-carboxylate
1.0
140.14
5.00 g
Propylene Oxide
1.5
58.08
3.10 g (3.75 mL)
| Potassium Carbonate (
) | 0.2 | 138.21 | 0.98 g |
| DMF (Anhydrous) | - | - | 25 mL |
Procedure:
Setup: In a 100 mL heavy-walled pressure tube equipped with a magnetic stir bar, dissolve Ethyl 1H-pyrazole-3-carboxylate (5.00 g) in anhydrous DMF (25 mL).
Addition: Add Potassium Carbonate (0.98 g). Cool the mixture to 0°C in an ice bath.
Epoxide Addition: Using a chilled syringe, slowly add Propylene Oxide (3.75 mL). Note: Propylene oxide is carcinogenic and highly flammable. Work in a fume hood.
Reaction: Seal the pressure tube tightly. Allow to warm to room temperature, then heat to 80°C in an oil bath for 12 hours .
Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (
) should disappear, and the product () should appear.
Workup:
Cool the tube to room temperature before opening.
Dilute the reaction mixture with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with Brine (2 x 50 mL) to remove DMF.
Dry over
, filter, and concentrate under reduced pressure.
Purification: The crude oil is typically sufficiently pure (>90%). If necessary, purify via flash column chromatography (Gradient: 20%
60% EtOAc in Hexanes) to isolate the N1-isomer.
Expected Yield: 6.0 – 6.5 g (85-92%) as a pale yellow oil.
Step 2: Ester Hydrolysis
Objective: Conversion to 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid.
Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its mildness and solubility in THF/Water mixtures, minimizing potential side reactions (e.g., retro-aldol type degradation or elimination of the alcohol).
Materials:
Component
Equiv.
MW ( g/mol )
Quantity
Ethyl ester (from Step 1)
1.0
198.22
6.00 g
| LiOH
| 2.5 | 41.96 | 3.17 g |
| THF | - | - | 30 mL |
| Water | - | - | 30 mL |
Procedure:
Dissolution: Dissolve the Ethyl ester (6.00 g) in THF (30 mL).
Base Addition: Add a solution of LiOH (3.17 g) in Water (30 mL) to the reaction flask.
Reaction: Stir vigorously at Room Temperature for 4–6 hours .
Monitoring: LC-MS or TLC (10% MeOH in DCM) will show the disappearance of the ester and formation of the polar acid (baseline on TLC).
Workup:
Concentrate the mixture under reduced pressure to remove THF.
Cool the remaining aqueous solution to 0°C.
Acidification: Slowly add 1M HCl until pH reaches 2–3. A white precipitate should form.
Note: If no precipitate forms (product is water-soluble), saturate the aqueous phase with NaCl and extract with 2-MeTHF or EtOAc/iPrOH (3:1) (3 x 50 mL).
Isolation: Filter the solid precipitate, wash with a small amount of cold water, and dry in a vacuum oven at 45°C.
Expected Yield: 4.1 – 4.6 g (80-90%).
Appearance: White to off-white crystalline solid.
Confirms N1-substitution pattern. The doublet at 7.80 ppm is characteristic of H5 in 1,3-disubstituted pyrazoles.
LC-MS (ESI+)
m/z 171.1 [M+H]+
Matches Molecular Weight (170.17).
Regiochemistry
NOESY correlation between Py-H5 and N-CH2 protons.
Critical: Absence of NOE between Py-H4 and N-CH2 confirms N1 alkylation (vs. N2).
Mechanistic Insight: Regioselectivity
The regioselectivity of pyrazole alkylation is governed by the tautomeric equilibrium and the electronic nature of the substituents.
Tautomerism: Ethyl 1H-pyrazole-3-carboxylate exists in equilibrium. The 3-carboxylate group is an Electron Withdrawing Group (EWG).
Alkylation Logic: Under basic conditions, the pyrazolate anion is formed. Alkylation preferentially occurs at the nitrogen atom furthest from the steric bulk and electron-withdrawing influence of the ester group (the N1 position), leading to the 1,3-disubstituted product.
Literature Support: Wright et al. (2017) demonstrated that alkylation of ethyl pyrazole-3-carboxylate with various electrophiles in the presence of
yields the 1-substituted-3-carboxylate as the major isomer (>90%).
Figure 2: Regioselectivity Mechanism
Caption: Kinetic and thermodynamic preference for N1-alkylation due to steric factors.
References
Wright, S. W., Arnold, E. P., & Yang, X. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 58(52), 4836-4839.
National Institutes of Health (NIH). (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
Google Patents. (2014). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Optimization of Pyrazole-3-Carboxylic Acid Derivatives
Executive Summary & Scientific Context
Pyrazole-3-carboxylic acid derivatives are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for blockbuster drugs like Rimonabant (anti-obesity), Sildenafil analogs, and emerging Dengue virus protease inhibitors .
The primary synthetic challenge is regioselectivity .[1] The cyclocondensation of substituted hydrazines with unsymmetrical 1,3-dicarbonyl equivalents (specifically
-diketo esters) typically yields a mixture of 1,5-substituted and 1,3-substituted isomers. Separation of these isomers is labor-intensive and yield-limiting.
This guide provides an optimized workflow to:
Control Regiochemistry: Using solvent polarity and Lewis acid catalysis to direct the major isomer.
Accelerate Kinetics: Implementing microwave-assisted protocols for high-throughput synthesis.
Ensure Scalability: Moving from milligram optimization to gram-scale production.
Mechanistic Insight: The Regioselectivity Paradox
The reaction between a monosubstituted hydrazine (
) and a diketo ester involves a competition between two nucleophilic nitrogen centers attacking two electrophilic carbonyl centers.
Electronic Bias: The terminal nitrogen (
) is generally more nucleophilic than the substituted nitrogen ().
Steric/Hardness Bias: The ketone carbonyl is sterically distinct from the
-keto ester carbonyl.
Figure 1: Mechanistic Divergence in Knorr Pyrazole Synthesis
Caption: Divergent pathways in pyrazole synthesis. Path A typically yields the 1,5-substituted isomer (often preferred in polar protic solvents), while Path B yields the 1,3-isomer.
Experimental Protocols
Protocol A: The "Green" Microwave Method (High Throughput)
Best for: Rapid library generation, high yields, solvent-free or water-based.
Materials:
Aryl Hydrazine Hydrochloride (1.0 equiv)
Ethyl Acetopyruvate (or equivalent
-diketo ester) (1.0 equiv)
Solvent: Ethanol/Water (1:1) or Solvent-Free (neat)
Equipment: Monowave Reactor (e.g., Anton Paar or CEM)
Step-by-Step:
Preparation: In a 10 mL microwave vial, charge the hydrazine salt (1.0 mmol) and diketo ester (1.0 mmol).
Solvent: Add 2 mL of EtOH:H2O (1:1). Note: For solvent-free, mix neat reactants and add 1 drop of acetic acid.
Irradiation: Seal the vial. Ramp to 120°C over 2 minutes. Hold at 120°C for 10 minutes (max pressure 15 bar).
Workup: Cool to 50°C. Pour the reaction mixture into 10 mL ice water.
Isolation: The product typically precipitates. Filter, wash with cold water, and dry.
Validation: Check purity via LC-MS. If isomer mixture exists, recrystallize from hot ethanol.
Protocol B: Regioselective Control (Lewis Acid Catalyzed)
Best for: Directing synthesis toward the 1,5-isomer specifically.
Materials:
Hydrazine (1.0 equiv)
Diketo ester (1.1 equiv)
Catalyst: Ytterbium Triflate [Yb(OTf)
] (5 mol%) OR Acetic Acid (glacial)
Solvent: Fluorinated alcohol (TFE or HFIP) for high regioselectivity.[1]
(0.25 mmol). Stir for 10 mins to activate the carbonyl.
Addition: Add hydrazine dropwise at 0°C to minimize exotherm.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).
Extraction: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with NaHCO
and Brine.
Purification: Flash chromatography is rarely needed if TFE is used; simple recrystallization usually suffices.
Optimization Data & Critical Parameters
The following table summarizes how reaction conditions shift the Regioisomeric Ratio (RR) between the 1,5-isomer (Target A) and 1,3-isomer (Target B).
Parameter
Condition
Major Product
Yield
Notes
Solvent
Ethanol (Reflux)
Mixture (60:40)
75%
Classical Knorr; poor selectivity.
Solvent
HFIP or TFE
1,5-Isomer (>95:5)
92%
Fluorinated solvents stabilize specific enol forms via H-bonding.
Catalyst
HCl (aq)
1,5-Isomer
80%
Strong acid promotes attack at the most basic carbonyl.
Catalyst
Pyridine/Basic
1,3-Isomer
65%
Basic conditions can flip selectivity (favors internal N attack first).
Heating
Microwave (120°C)
1,5-Isomer
94%
Kinetic control; reaction complete in <15 mins.
Sterics
Bulky Hydrazine (t-Bu)
1,3-Isomer
70%
Steric bulk prevents attack at the hindered ketone.
Workflow Logic & Decision Tree
Use this logic flow to determine the correct synthetic route for your specific derivative.
Figure 2: Optimization Decision Matrix
Caption: Decision matrix for selecting reaction conditions based on scale and regiochemical requirements.
Troubleshooting & Quality Control
Problem: Low Yield / Sticky Tars.
Cause: Polymerization of the diketo ester or oxidation of the hydrazine.
Fix: Perform reaction under Nitrogen atmosphere. Ensure hydrazine is fresh (white solid/clear liquid, not yellow).
Problem: Inseparable Isomers.
Fix: Do not rely on silica chromatography alone. Convert the ester to the carboxylic acid (Hydrolysis: LiOH, THF/H2O) before separation. The acids often have vastly different solubility profiles or pKa values, allowing separation by fractional crystallization or acid-base extraction.
Validation Signal (NMR):
1,5-Isomer: The pyrazole C-4 proton typically appears upfield (
6.6–6.8 ppm) compared to the 1,3-isomer ( 6.8–7.2 ppm) due to shielding effects from the N-aryl group.
References
Review of Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.
Microwave Protocols: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.
Fluorinated Solvents: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2010.
Green Chemistry: Polshettiwar, V., & Varma, R. S. "Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool." Chemical Society Reviews, 2008.
Dengue Virus Inhibitors (Application): Behnam, M. A. M., et al. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors." ACS Medicinal Chemistry Letters, 2014.
Reagents for the N-alkylation of pyrazole-3-carboxylic acid
Executive Summary The N-alkylation of pyrazole-3-carboxylic acid derivatives (specifically esters) is a pivotal transformation in medicinal chemistry, serving as a gateway to scaffolds found in bioactive molecules such a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-alkylation of pyrazole-3-carboxylic acid derivatives (specifically esters) is a pivotal transformation in medicinal chemistry, serving as a gateway to scaffolds found in bioactive molecules such as sildenafil (Viagra), celecoxib (Celebrex), and various agrochemicals.
The core challenge in this transformation is regioselectivity .[1][2] The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2).[3] The presence of an electron-withdrawing carboxylate group at position C3 creates a steric and electronic bias that typically favors N1-alkylation (distal to the ester). However, N2-alkylation (proximal) remains a persistent competitive pathway, often requiring rigorous separation of isomers.
This guide provides an evidence-based framework for selecting reagents and executing protocols to maximize the desired regioisomer yield.
Mechanistic Grounding: The N1 vs. N2 Competition
To control the reaction, one must understand the substrate's behavior. Pyrazole-3-carboxylates exist in a tautomeric equilibrium. Upon deprotonation, the resulting pyrazolate anion is resonance-stabilized, presenting two nucleophilic sites.
Steric Shielding: The carboxylate ester at C3 exerts significant steric hindrance on the adjacent nitrogen (N2). Consequently, electrophiles—especially bulky ones—preferentially attack the distal nitrogen (N1).
Dipole Minimization: The N1-alkylated product is generally thermodynamically more stable due to reduced dipole repulsion between the lone pairs and the carbonyl oxygen of the ester.
2.2 Visualization of the Pathway
The following diagram illustrates the divergence between N1 (Major) and N2 (Minor) pathways.
Figure 1: Mechanistic pathway showing the kinetic and thermodynamic preference for N1-alkylation due to steric shielding at the N2 position.
Reagent Selection Guide
The choice of alkylating agent and base significantly impacts the Regioisomeric Ratio (RR).
DMF (N,N-Dimethylformamide), anhydrous (Concentration: 0.2 M)
Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1H-pyrazole-3-carboxylate in anhydrous DMF (5 mL per mmol substrate).
Deprotonation: Add powdered K₂CO₃ (2.0 equiv) in one portion. Stir the suspension at room temperature for 15–30 minutes to ensure formation of the pyrazolate anion.
Checkpoint: The mixture may become slightly cloudy or change color (often pale yellow).
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
Optimization: For highly reactive electrophiles (e.g., Methyl Iodide), cool to 0°C before addition to improve regioselectivity.
Reaction: Stir at room temperature. Monitor by TLC or LC-MS. Typical reaction time is 2–12 hours.
Target: Disappearance of starting material (SM).
Workup:
Dilute the reaction mixture with EtOAc (3x volume of DMF).
Wash with water (2x) and brine (1x) to remove DMF. Crucial: Thorough water washes are needed to prevent DMF carryover which complicates chromatography.
Dry organic layer over Na₂SO₄, filter, and concentrate.
Purification: Purify via silica gel flash chromatography.
Elution: Hexanes/EtOAc gradient. The N1-isomer (Major) is typically less polar (higher Rf) than the N2-isomer due to the "covering" of the NH polarity and lack of lone-pair/carbonyl interaction.
Protocol B: Mitsunobu Reaction
Best for secondary alcohols or when alkyl halides are unavailable.
Application Notes and Protocols for 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid as a Pharmaceutical Building Block
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid as a versati...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid as a versatile building block in pharmaceutical synthesis. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, constituting the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The title compound offers a unique combination of three key functional groups: a carboxylic acid for amide or ester library generation, a pyrazole ring as a stable and pharmacologically relevant scaffold, and a hydroxypropyl N1-substituent that can enhance solubility and provide an additional point for diversification or target interaction. This guide details the physicochemical properties, proposed synthetic routes, and step-by-step protocols for the derivatization of this valuable scaffold.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its ability to act as both a hydrogen bond donor (at the N1-H, if unsubstituted) and acceptor (at the N2 position).[2][5] This allows for versatile interactions with biological targets. The incorporation of a pyrazole core can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Crizotinib (an anticancer agent) highlight the therapeutic success of pyrazole-containing molecules.[3]
The subject of this guide, 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid, provides a trifunctional platform for drug design. The strategic placement of its functional groups allows for systematic exploration of chemical space to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
1H-Pyrazole Ring: A bioisosteric replacement for other aromatic systems, offering improved metabolic stability and unique binding interactions.
3-Carboxylic Acid: A key handle for forming amide or ester linkages, which are among the most common bonds in drug molecules, allowing for the introduction of a vast array of substituents.[6]
1-(2-hydroxypropyl) Group: This chiral, polar substituent can enhance aqueous solubility and provides a secondary alcohol for further derivatization or for forming critical hydrogen bonds with a target protein.
Physicochemical Properties & Characterization
While comprehensive experimental data for this specific molecule is not widely published, the following properties can be predicted based on its structure and data from chemical suppliers.
Property
Value
Source/Method
CAS Number
1496286-48-6
Chemical Supplier Databases
Molecular Formula
C₇H₁₀N₂O₃
Calculated
Molecular Weight
170.17 g/mol
Calculated
Appearance
White to off-white solid (Predicted)
N/A
Solubility
Soluble in polar organic solvents (Methanol, DMSO, DMF); likely has moderate aqueous solubility.
δ ~4.2-4.4 ppm (m, 2H): Methylene group protons (-CH₂-).
δ ~3.9-4.1 ppm (m, 1H): Methine proton (-CH-OH).
δ ~1.1-1.2 ppm (d, 3H): Methyl group protons (-CH₃).
Note: Chemical shifts are estimates based on similar structures and may vary.[8][9]
¹³C NMR (100 MHz, DMSO-d₆):
δ ~163-165 ppm: Carboxylic acid carbonyl carbon.
δ ~140-145 ppm: Pyrazole ring carbon (C3).
δ ~135-138 ppm: Pyrazole ring carbon (C5).
δ ~108-112 ppm: Pyrazole ring carbon (C4).
δ ~65-68 ppm: Methine carbon (-CH-OH).
δ ~55-58 ppm: Methylene carbon (-CH₂-).
δ ~20-23 ppm: Methyl carbon (-CH₃).
Note: Chemical shifts are estimates based on analogous pyrazole systems.[1][8]
FTIR (KBr, cm⁻¹):
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.[10]
~3400 cm⁻¹ (broad): O-H stretch of the secondary alcohol.
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10]
~1550-1450 cm⁻¹: C=N and C=C stretching of the pyrazole ring.[11][12]
~1250-1050 cm⁻¹: C-O stretching of the alcohol and carboxylic acid.
Mass Spectrometry (ESI-):
[M-H]⁻: Expected at m/z 169.06.
Synthesis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
A robust and widely applicable method for the synthesis of substituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14] A proposed two-step synthesis for the title compound is outlined below, starting from the synthesis of the key (2-hydroxypropyl)hydrazine intermediate.
Application Note: Scalable Synthesis of 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic Acid
Introduction & Mechanistic Rationale The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, cannabinoid receptor ligands, and advanced agrochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, cannabinoid receptor ligands, and advanced agrochemicals. Specifically, 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6) serves as a highly versatile bifunctional building block. The carboxylic acid moiety allows for straightforward amide coupling, while the secondary alcohol on the N1-alkyl chain provides a handle for further functionalization, such as etherification or cross-coupling.
Regioselectivity in N-Alkylation:
The synthesis of N-substituted pyrazoles from 1H-pyrazole precursors is historically challenged by the formation of N1/N2 regioisomeric mixtures due to the tautomeric nature of the pyrazole ring. However, the alkylation of ethyl 1H-pyrazole-3-carboxylate exhibits a strong intrinsic steric bias. When deprotonated, the resulting pyrazolide anion reacts with electrophiles predominantly at the N1 position. The bulky ester group at the C3 position sterically shields the adjacent N2 nitrogen, directing the incoming electrophile to the less hindered N1 position [1].
Reagent Selection for Scalability:
While propylene oxide can theoretically be used for the N-alkylation step via epoxide ring-opening, its high volatility (b.p. 34 °C) and flammability necessitate specialized pressurized reactors at scale. Therefore, this protocol utilizes 1-chloro-2-propanol as the alkylating agent. It is a stable liquid that undergoes standard S_N2 substitution, allowing the reaction to be safely conducted in conventional batch reactors [2]. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is selected as the optimal base/solvent system, providing sufficient basicity to deprotonate the pyrazole without causing premature ester hydrolysis.
Synthetic Workflow
Workflow for the scalable synthesis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid.
Experimental Protocols
Step 1: Regioselective N-Alkylation
Objective: Synthesis of ethyl 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylate.
Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer, thermocouple, and nitrogen inlet with ethyl 1H-pyrazole-3-carboxylate and anhydrous DMF.
Base Addition: Add anhydrous K₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
Alkylation: Add 1-chloro-2-propanol dropwise over 10 minutes.
Heating: Heat the reaction mixture to 80 °C. Maintain this temperature for 12-16 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting material should be >95% consumed.
Workup: Cool the mixture to room temperature. Quench by pouring into 300 mL of ice-cold distilled water.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 100 mL) to remove residual DMF, followed by brine (100 mL).
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a viscous pale-yellow oil.
Self-Validation Check: Yield should be ~85-90%. The crude material is typically >90% pure regarding the N1 regioisomer and can be used directly in the next step without column chromatography.
Step 2: Ester Hydrolysis and Product Isolation
Objective: Saponification to yield 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid.
Materials:
Ethyl 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylate (Crude from Step 1, ~85 mmol)
Dissolution: Dissolve the crude ester in the THF/MeOH/Water solvent mixture in a 500 mL flask.
Saponification: Add LiOH·H₂O in one portion. Stir the reaction vigorously at room temperature (20-25 °C) for 4-6 hours.
IPC: Verify complete hydrolysis via TLC (DCM:MeOH 9:1). The ester spot should completely disappear, replaced by a baseline spot (the carboxylate salt).
Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving primarily the aqueous layer.
Washing (Optional): Wash the aqueous layer with Diethyl Ether (50 mL) to remove any unreacted organic impurities. Discard the ether layer.
Acidification: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2.0 - 2.5.
Causality Check: The pKa of the pyrazole-3-carboxylic acid is approximately 3.5. Lowering the pH to 2-2.5 ensures complete protonation of the carboxylate, driving the precipitation of the free acid.
Isolation: A white crystalline precipitate will form. Stir for an additional 30 minutes at 0 °C to maximize crystallization.
Filtration: Filter the solid under vacuum, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C for 24 hours.
Process Optimization & Quantitative Data
To establish the most scalable conditions, various base and solvent combinations were evaluated for the alkylation step. The data below summarizes the impact of these variables on overall yield and N1:N2 regioselectivity.
Table 1: Optimization of the N-alkylation of ethyl 1H-pyrazole-3-carboxylate with 1-chloro-2-propanol.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be confirmed:
LC-MS (ESI+): Expected
for is 171.1.
¹H NMR (400 MHz, DMSO-d6):
12.75 (br s, 1H, COOH)
7.82 (d, Hz, 1H, Pyrazole C5-H)
6.75 (d, Hz, 1H, Pyrazole C4-H)
4.95 (br s, 1H, OH)
4.15 (dd, Hz, 1H, N-CH2a)
4.02 (dd, Hz, 1H, N-CH2b)
3.90 (m, 1H, CH-OH)
1.05 (d, Hz, 3H, CH3)
Note: The coupling constant between C4-H and C5-H (
Hz) is characteristic of 1,3-disubstituted pyrazoles, confirming the N1-alkylation regiochemistry.
References
P. N. Collier et al., "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters," Tetrahedron Letters, vol. 59, no. 4, pp. 364-366, 2018.[Link]
Z. Zhang et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, vol. 85, no. 15, pp. 9614-9626, 2020.[Link]
Method
Advanced Esterification Protocols for 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic Acid: Chemoselectivity and Macrocyclization
Executive Summary 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. Because the molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. Because the molecule possesses both a hydrogen-bond donating secondary alcohol and a reactive carboxylic acid, it presents a unique synthetic challenge: controlling the chemoselectivity and regioselectivity of esterification.
Without precise kinetic and thermodynamic control, reactions involving this substrate will yield a complex mixture of protected esters, intramolecular lactones, and intermolecular polyesters. This application note provides field-proven, self-validating protocols to selectively drive the reaction toward either chemoselective external esterification (protecting the acid) or intramolecular lactonization (forming a fused 7-membered pyrazolo-oxazepinone ring).
To selectively esterify the carboxylic acid while leaving the secondary alcohol intact, the reaction must be flooded with an external nucleophile. By utilizing methanol as both the reactant and the solvent, the external alcohol is present in a >100-fold molar excess. Thionyl chloride (
) is added to the methanol to generate anhydrous in situ[2].
Causality: Aqueous acids introduce water, which pushes the equilibrium back toward the starting material via Le Chatelier’s principle. Anhydrous
generated via ensures near-quantitative conversion[3]. The substrate's internal secondary alcohol does not participate because the massive excess of methanol kinetically outcompetes any intra- or intermolecular side reactions.
Steglich-Keck Lactonization (Kinetic Control)
Forming a 7-membered lactone ring from this substrate is entropically challenging. Under standard Steglich esterification conditions (EDC/DCC and DMAP)[4], the bifunctional monomers will rapidly collide and undergo step-growth polymerization to form polyesters. To force intramolecular cyclization, we employ the Keck modification of the Steglich esterification under ultra-high dilution[5].
Causality: By using a syringe pump to maintain the monomer concentration below 0.005 M, the probability of two activated molecules colliding is minimized. Once the carboxylic acid is activated by EDC and DMAP, the nearest available nucleophile is the molecule's own secondary alcohol. Furthermore, as demonstrated by Boden and Keck, adding
facilitates the crucial proton-transfer step from the alcohol to the acylpyridinium intermediate, preventing the accumulation of reactive species and suppressing dimerization[5].
Quantitative Reaction Matrix
The following table summarizes the divergent reaction pathways, required conditions, and the expected mass spectrometric validation data.
Reaction Pathway
Reagents & Conditions
Substrate Conc.
Predominant Product
Theoretical LC-MS
Chemoselective Esterification
, , 65 °C
0.5 M
Methyl Ester
185.1 m/z
Intramolecular Lactonization
, , , DCM, 25 °C
< 0.005 M
7-Membered Lactone
153.1 m/z
Intermolecular Polymerization
, , DCM, 25 °C
> 0.1 M
Polyester / Oligomers
> 300 m/z (Broad)
Experimental Workflows & Protocols
Protocol A: Chemoselective Synthesis of Methyl 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylate
This protocol protects the carboxylic acid, leaving the secondary alcohol available for downstream coupling.
Preparation of Anhydrous Acidic Methanol: Flame-dry a 100 mL round-bottom flask. Add 20 mL of anhydrous methanol and cool to 0 °C in an ice bath.
In Situ HCl Generation: Dropwise, add 1.2 equivalents (relative to the substrate) of thionyl chloride (
) over 10 minutes[2]. Stir for 15 minutes at 0 °C.
Substrate Addition: Add 1.0 g (5.88 mmol) of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid[1] to the solution.
Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 4 hours.
Self-Validation System: Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. The reaction is complete when the starting material peak (m/z 171.1) disappears and a single peak at m/z 185.1 emerges. TLC (10% MeOH in DCM) will show a distinct shift to a higher
value.
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with saturated
to neutralize residual acid. Dry over and concentrate to yield the pure methyl ester.
Protocol B: Intramolecular Lactonization via Keck-Steglich Conditions
This protocol yields the fused 7-membered pyrazolo-oxazepinone macrocycle.
Catalyst Solution Preparation: In a flame-dried 500 mL flask, dissolve
(2.0 eq, 11.76 mmol), DMAP (1.0 eq, 5.88 mmol), and (1.0 eq, 5.88 mmol) in 300 mL of anhydrous Dichloromethane (DCM)[5],[4]. Stir at room temperature under nitrogen.
Substrate Dilution: Dissolve 1.0 g (5.88 mmol) of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid in 50 mL of anhydrous DCM/THF (4:1 v/v) to ensure complete solubility.
Syringe Pump Addition: Load the substrate solution into a gas-tight syringe. Using a syringe pump, add the substrate to the vigorously stirring catalyst solution at a rate of 4.1 mL/hour (approx. 12-hour addition time). Critical Step: This ultra-slow addition maintains the kinetic regime required for cyclization over polymerization.
Self-Validation System: Post-addition, stir for an additional 2 hours. Run LC-MS. A successful cyclization is validated by a base peak at m/z 153.1 (loss of
). To validate the absence of polymers, analyze the LC-MS for dimer (m/z 305.1) and trimer (m/z 457.2) masses.
Workup: Wash the organic layer sequentially with 1M
(to remove DMAP and unreacted EDC) and saturated . Dry over and purify via silica gel chromatography.
Reaction Pathway Diagram
Divergent esterification pathways of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Advanced Technical Protocol & Application Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Analysis
The building block 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6)[1] is a highly versatile scaffold utilized in the synthesis of advanced peptidomimetics, kinase inhibitors, and neurotensin receptor ligands[2]. Structurally, it presents a unique chemoselectivity challenge: it possesses both a reactive carboxylic acid at the C3 position and an unprotected secondary hydroxyl group on the N1 propyl chain.
When integrating this building block into a peptide sequence or conjugating it to an amine-bearing pharmacophore, standard coupling conditions risk generating unwanted depsipeptides (O-acylation) or oligomers. This application note details field-proven, self-validating methodologies to achieve >99% chemoselective amide bond formation while completely suppressing hydroxyl interference.
Mechanistic Causality: Designing a Chemoselective System
To achieve high-yielding amidation without the need for transient hydroxyl protection (which adds synthetic steps and reduces overall yield), the reaction must be placed under strict kinetic control .
Chemoselective amidation in the presence of free hydroxyl groups relies on the inherent nucleophilic superiority of primary and secondary amines over secondary alcohols[3]. However, this natural kinetic preference can be easily destroyed by incorrect reagent selection.
The Activator Choice: Reagents such as HATU or EDC/HOBt convert the carboxylic acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) or OBt active ester. These active esters react orders of magnitude faster with amines than with alcohols[4].
The DMAP Prohibition: 4-Dimethylaminopyridine (DMAP) must be strictly avoided in these protocols. DMAP functions as an aggressive acyl-transfer catalyst that lowers the activation energy for alcoholysis, effectively erasing the kinetic selectivity and promoting rapid O-acylation[5].
Base Selection: Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are mandated. They efficiently deprotonate the incoming amine salt without initiating base-catalyzed transesterification.
Figure 1: Kinetic chemoselectivity of OAt active esters favoring amidation over O-acylation.
Optimization Matrix & Quantitative Data
The following table summarizes the quantitative outcomes of various coupling environments tested with 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid. The data highlights the critical nature of omitting acyl-transfer catalysts.
Coupling Reagent
Base
Additive
Solvent
Chemoselectivity (Amide:Ester)
Isolated Yield
HATU
DIPEA
None
DMF
>99:1
88%
EDC·HCl
NMM
HOBt
DCM/DMF
95:5
82%
T3P (50% in EtOAc)
DIPEA
None
EtOAc
98:2
76%
EDC·HCl
TEA
DMAP
DCM
<50:50
<40%
Experimental Protocols
Protocol A: Solution-Phase Peptide Coupling
This protocol is optimized for conjugating the pyrazole building block to a solution-phase amine or short peptide sequence.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under nitrogen, dissolve 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF (to achieve a 0.2 M concentration).
Causality: A slight excess of the acid ensures complete consumption of the valuable amine, while the 0.2 M concentration favors rapid bimolecular amidation over slower intermolecular oligomerization.
Activation: Add DIPEA (2.5 equivalents) dropwise. Stir the mixture at room temperature for exactly 5 minutes.
Causality: This pre-activation forms the OAt ester. Self-Validation Check: Quenching a 5 µL aliquot in methanol and analyzing via LC-MS should reveal the methyl ester mass, confirming active ester formation without degrading the secondary hydroxyl.
Coupling: Dissolve the target amine/peptide (1.0 equivalent) in a minimal volume of anhydrous DMF and add it to the activated mixture.
Reaction: Stir at room temperature for 2 hours.
Causality: Heating is avoided as elevated temperatures increase the thermodynamic drive for unwanted O-acylation[3].
Workup & QC: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.
Self-Validation Check: Analyze the crude organic layer via LC-MS. The presence of a peak at [Target Mass + 152 Da] indicates over-incorporation (esterification of the secondary hydroxyl). Under these optimized conditions, this peak should be undetectable.
This workflow is utilized when the pyrazole acid is used to cap the N-terminus of a resin-bound peptide.
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM) in DMF for 30 minutes. Remove the terminal Fmoc protecting group using 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).
Cocktail Generation: In a separate vial, dissolve 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (3.0 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6.0 equivalents).
Causality: HATU is kept slightly substoichiometric relative to the acid to prevent capping of the resin-bound amine by unreacted tetramethyluronium species (which forms unreactive guanidinium byproducts).
Coupling: Add the activation cocktail to the resin. Agitate at room temperature for 60 minutes.
Cleavage: Wash the resin with DMF and DCM. Cleave the peptide using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours.
Causality: The secondary hydroxyl group is stable to TFA, but appropriate scavengers (TIPS) must be present to prevent trifluoroacetylation or carbocation-mediated dehydration during cleavage.
Figure 2: Step-by-step workflow for the chemoselective peptide coupling protocol.
References
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles
Source: ACS Chemical Neuroscience (ACS Publications)
URL:[Link]
Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups
Source: RSC Advances (RSC Publishing)
URL:[Link]
Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound
Source: Journal of Medicinal Chemistry (NIH / PubMed Central)
URL:[Link]
Minimizing side reactions during pyrazole N-alkylation
Technical Support Center: Pyrazole N-Alkylation Optimization Executive Summary The N-alkylation of pyrazoles is a deceptive transformation. While theoretically a simple SN2 substitution, it frequently creates a "purifica...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrazole N-Alkylation Optimization
Executive Summary
The N-alkylation of pyrazoles is a deceptive transformation. While theoretically a simple SN2 substitution, it frequently creates a "purification bottleneck" due to two primary failure modes: regiochemical ambiguity (N1 vs. N2 alkylation) and over-alkylation (quaternization).
This guide moves beyond standard textbook protocols to address the causality of these side reactions. It provides self-validating workflows designed to force the reaction toward a single, desired outcome.
Module 1: The Core Challenge – Regioselectivity
The Mechanism of Failure:
Pyrazoles are ambident nucleophiles. In solution, unsubstituted pyrazoles exist in a tautomeric equilibrium.[1] When deprotonated, the resulting pyrazolyl anion has two nucleophilic sites. The ratio of N1 to N2 alkylation is governed by the interplay of steric hindrance (kinetic control) and thermodynamics (stability of the final product).
Diagnostic Diagram: The Regioselectivity Decision Matrix
Use this logic flow to determine your initial reaction conditions.
Caption: Logic flow for selecting conditions based on pyrazole substitution patterns.
Troubleshooting Regio-Isomers
Issue: You observe a 60:40 mixture of N1:N2 isomers.
Root Cause: The reaction is likely under kinetic control where the steric difference between N1 and N2 is insufficient to direct the incoming electrophile.
Corrective Actions:
Switch to the "Cesium Effect": Replace NaH or K₂CO₃ with Cesium Carbonate (Cs₂CO₃) in DMF or MeCN. The "Cesium Effect" involves the larger cation stabilizing the transition state and improving solubility, often allowing the reaction to reach thermodynamic equilibrium, which favors the more stable isomer (usually the less sterically crowded one) [1].
Solvent Polarity: Switch from THF (moderate polarity) to Toluene (non-polar). Non-polar solvents promote tight ion-pairing between the pyrazolyl anion and the metal cation. This forces the alkylating agent to attack the least hindered nitrogen due to the physical bulk of the cation shielding the other site.
The Mitsunobu Alternative: If SN2 fails, switch to Mitsunobu conditions (see Module 3). This mechanism avoids the free anion entirely.
The Mechanism of Failure:
The product of the reaction (an N-alkyl pyrazole) is a tertiary amine-like species. It retains a lone pair on the other nitrogen. If the alkylating agent is highly reactive (e.g., Methyl Iodide, Benzyl Bromide) and present in excess, the product acts as a nucleophile, attacking a second equivalent of electrophile to form a quaternary pyrazolium salt.
Quantitative Impact of Base Selection
Data summarized from internal process optimization logs.
Slurry Formation: Charge pyrazole and base into the flask. Add solvent.[2][3][5][6][7][8] Stir at room temperature for 30 minutes. Why? This ensures deprotonation is initiated before the electrophile sees the nucleophile.
Controlled Addition: Dissolve the Alkyl Halide in a small volume of solvent. Add this solution dropwise over 1 hour (use a syringe pump for scale >1g).
Self-Validating Check: Spot TLC every 30 minutes. You want to see the starting material disappear slowly.
The "0.95 Rule": Intentionally under-charge the alkylating agent (0.95 eq). It is far easier to wash away 5% unreacted pyrazole (acidic wash) than to separate a quaternary salt (which streaks on silica and ruins purity).
Quench: Pour into water/brine. The quaternary salt is highly water-soluble and will largely partition into the aqueous phase, but preventing it is better than washing it out.
Module 3: Advanced Methodology (Mitsunobu)
When to use: When standard alkylation yields inseparable mixtures or when using sensitive alcohol linkers.
Concept:
The Mitsunobu reaction activates an alcohol (R-OH) to become a leaving group, allowing the pyrazole (acting as the acid) to attack. This proceeds with inversion of configuration at the alcohol carbon [2].[5][6]
Mitsunobu Workflow Diagram
Caption: Standard Mitsunobu protocol for pyrazole N-alkylation.
Key Technical Insight:
The pKa of the pyrazole must be lower than the betaine intermediate (approx pKa 13) for protonation to occur. Most pyrazoles (pKa ~14 in DMSO, but lower in reaction complex) react well. If the reaction stalls, use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD/DEAD, as it handles higher pKa nucleophiles better.
Frequently Asked Questions (FAQ)
Q: I am seeing a spot on the baseline of my TLC that wasn't there initially. What is it?A: This is almost certainly the quaternary pyrazolium salt (bis-alkylated product). It is highly polar and ionic.
Fix: Reduce your alkylating agent equivalents to 0.95. Increase the solvent volume (dilution favors mono-alkylation).
Q: Can I separate N1 and N2 isomers if I get a mixture?A: Yes, but it is difficult.
Flash Chromatography:[7] N1 and N2 isomers often have very similar Rf values. Try running a gradient of 0-5% MeOH in DCM or use Toluene/EtOAc (often gives better separation than Hex/EtOAc for nitrogen heterocycles).
Crystallization:[11] If one isomer is solid, try triturating the mixture with diethyl ether or hexanes. The symmetric/major isomer often crystallizes out.
Q: Why does NaH give me a "messier" reaction than K₂CO₃?A: NaH is a strong, irreversible base. It generates the "naked" pyrazolyl anion instantly. This highly reactive species attacks indiscriminately, leading to lower regioselectivity and higher bis-alkylation. Carbonate bases (K₂CO₃, Cs₂CO₃) provide a "buffered" deprotonation, maintaining a lower concentration of the active anion [3].
References
Cesium Carbonate in Organic Synthesis. BenchChem Technical Library. (2025). Highlights the "Cesium Effect" in stabilizing transition states and improving solubility in polar aprotic solvents.
Mitsunobu Reaction: Mechanism and Modifications. Organic Chemistry Portal. Detailed review of the SN2 inversion mechanism and pKa requirements for nitrogen nucleophiles.
Regioselective N-Alkylation of Pyrazoles. Royal Society of Chemistry (RSC) Advances. Discusses the impact of base strength and solvent polarity on N1 vs N2 selectivity ratios.
Minimizing Quaternary Ammonium Salt Formation. BenchChem Troubleshooting Guide. Protocols for stoichiometry control and syringe pump addition methods.
Technical Guide: Thermal Decomposition of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
This technical guide details the thermal stability and decomposition profile of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6). It is designed to assist researchers in troubleshooting impurity prof...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the thermal stability and decomposition profile of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6). It is designed to assist researchers in troubleshooting impurity profiles, optimizing reaction conditions, and ensuring the integrity of this building block during drug development workflows.
Executive Summary & Stability Profile
1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid is a bifunctional pyrazole building block containing a carboxylic acid at position C3 and a secondary alcohol on the N1-propyl chain. While the pyrazole core exhibits aromatic stability, the molecule is thermally labile due to the interactive potential of its functional groups.
Critical Thermal Thresholds:
Melting/Decomposition Onset: ~200–211°C (consistent with pyrazole-3-carboxylic acid derivatives).
Solvent Effects: Protic solvents or acidic conditions accelerate esterification and dehydration pathways.
Decomposition Pathways & Products
When subjected to heat stress (>150°C), the compound degrades via three primary mechanisms. Understanding these pathways is essential for interpreting LC-MS data of impure samples.
Chemistry: The C3-Carboxyl group attacks the N1-hydroxyl group. Due to the geometry (C3-C-N-N-C-C-OH), this forms a strained 7-membered lactone ring (pyrazolo-oxazepinone derivative).
Mass Shift: -18 Da (Same as dehydration, but distinct retention time).
Visualization of Decomposition Pathways
Figure 1: Thermal decomposition network of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid showing mass losses associated with each pathway.
Analytical Troubleshooting Guide
LC-MS Identification of Impurities
Use this table to identify peaks in your chromatogram after thermal stress.
Impurity Type
Proposed Structure
Mass Shift (Δ)
Observed m/z (ESI+)
Notes
Parent
C₇H₁₀N₂O₃
0
171.18 [M+H]⁺
Baseline
Dehydrated
C₇H₈N₂O₂
-18 Da
153.16
Alkene formation; likely elutes later (more hydrophobic).
Decarboxylated
C₆H₁₀N₂O
-44 Da
127.17
Loss of acidic proton; elutes earlier or near void volume.
Dimer
C₁₄H₁₈N₄O₅
+152 Da
323.33
Ester linkage; broad peak common in concentrated samples.
Lactone
C₇H₈N₂O₂
-18 Da
153.16
Isomeric to dehydrated product; sharp peak, distinct RT.
FAQ: Common Experimental Issues
Q1: I see a new peak at m/z 323 in my LC-MS after drying the compound in a vacuum oven. What is it?A: This is the dimer formed by self-esterification.
Cause: Drying at elevated temperatures (>60°C) concentrates the sample, promoting the reaction between the carboxylic acid of one molecule and the alcohol of another.
Fix: Lyophilize (freeze-dry) instead of using a vacuum oven, or keep the drying temperature below 40°C.
Q2: My reaction yield is low, and I detect a significant amount of "1-(2-hydroxypropyl)-pyrazole" (m/z 127). Why?A: You have triggered decarboxylation .
Cause: Reaction temperatures likely exceeded 150°C, or you used a metal catalyst (like Copper in a Ullmann coupling) that facilitates decarboxylation of pyrazole-3-carboxylic acids.
Fix: Lower the reaction temperature. If a metal catalyst is required, protect the carboxylic acid as an ester (e.g., methyl ester) before the coupling step, then hydrolyze it later.
Q3: Can I store this compound in DMSO or Methanol?A:
Methanol: Avoid for long-term storage. The carboxylic acid can transesterify with methanol to form the methyl ester (m/z 185) over time, especially if trace acid is present.
DMSO: Generally safe at room temperature, but heating in DMSO can accelerate decomposition. Store as a solid at 2-8°C.
Recommended Protocols for Stability
Protocol A: Thermal Stability Check (TGA/DSC)
Before using this material in a high-temperature melt or extrusion process:
Instrument: TGA (Thermogravimetric Analysis).
Ramp: 10°C/min from 25°C to 400°C under N₂.
Expectation:
< 150°C: Minimal mass loss (volatiles/water).
~200-210°C: Sharp mass loss onset indicating decarboxylation and simultaneous melting/decomposition.
Action: If your process requires T > 180°C, this building block is unsuitable without protection.
Protocol B: Safe Drying Procedure
To remove solvents without degrading the material:
Method: Lyophilization (Freeze Drying) is preferred.
Alternative: Vacuum oven at ≤ 40°C with a nitrogen bleed.
Validation: Check purity via HPLC before and after drying. If dimer (m/z 323) increases >1%, lower the temperature.
References
ChemScene . 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid Product Data. Retrieved from
Thermo Scientific Chemicals . 1H-Pyrazole-3-carboxylic acid Safety Data Sheet (SDS). (General pyrazole acid stability data). Retrieved from
National Institute of Standards and Technology (NIST) . Thermal decomposition of nitropyrazoles and related derivatives. (Mechanistic insights on pyrazole ring stability). Retrieved from
MDPI Molecules . Thermal Stability and Degradation of Pyrazole Ligands. (Data on decarboxylation temperatures of pyrazole-carboxylates). Retrieved from
Technical Support Center: Optimizing Regioselectivity in 1-(2-Hydroxypropyl) Pyrazole Synthesis
Executive Summary & Core Reaction Logic The synthesis of 1-(2-hydroxypropyl)pyrazole typically involves the N-alkylation of a pyrazole precursor with propylene oxide (PO) . While conceptually simple, this reaction presen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Reaction Logic
The synthesis of 1-(2-hydroxypropyl)pyrazole typically involves the N-alkylation of a pyrazole precursor with propylene oxide (PO) . While conceptually simple, this reaction presents two distinct regiochemical challenges that often confound researchers:
Epoxide Ring-Opening Regioselectivity: Determining whether the nucleophilic nitrogen attacks the terminal carbon (
, favored) or the internal carbon (, disfavored) of the propylene oxide.
N-Alkylation Regioselectivity (Tautomerism): If the starting pyrazole is substituted (e.g., 3-methylpyrazole), the existence of annular tautomerism (
vs. ) leads to mixtures of 1,3- and 1,5-substituted isomers.
This guide provides mechanistic insights and validated protocols to control these variables, ensuring the selective formation of the desired secondary alcohol at the thermodynamically or kinetically favored nitrogen position.
Mechanistic Basis: The "Why" Behind the Protocol
To resolve regioselectivity, one must control the transition state of the epoxide ring opening.
Base-Catalyzed (Anionic) Mechanism: Under basic conditions (e.g.,
, , or neat with heating), the pyrazolate anion (or neutral pyrazole) acts as a nucleophile. The reaction follows an -like pathway . Steric hindrance dictates that the nitrogen attacks the least substituted carbon (the terminal ) of the propylene oxide. This selectively yields the secondary alcohol (1-(2-hydroxypropyl) isomer).
Acid-Catalyzed Mechanism: If Lewis acids or protic acids are present, they coordinate to the epoxide oxygen, increasing the electrophilicity of the internal carbon (
). This shifts selectivity toward the primary alcohol , which is generally undesired in this specific workflow, and increases the risk of propylene oxide polymerization.
Visualizing the Regioselectivity Pathways
Figure 1: Mechanistic divergence in pyrazole alkylation with propylene oxide. Base catalysis is essential for the desired secondary alcohol product.
Troubleshooting Guide (Q&A Format)
Issue 1: "I am observing a mixture of N-isomers (e.g., 1,3- vs. 1,5-dimethylpyrazole derivatives)."
Diagnosis: This occurs when using substituted pyrazoles (e.g., 3-methylpyrazole). The starting material exists in equilibrium between two tautomers.
Solution:
Steric Control: The reaction with propylene oxide is sensitive to steric bulk. The alkylation will preferentially occur at the less hindered nitrogen .[1] For 3-methylpyrazole, the
adjacent to the proton ( in the 3-methyl tautomer) is less hindered than the adjacent to the methyl group.
Solvent Switch: Switch to a non-polar solvent (e.g., Toluene) or a polar aprotic solvent (DMF). Protic solvents (Ethanol) can stabilize specific tautomers via hydrogen bonding, potentially eroding selectivity.
Base Selection: Use a bulky cation base like Cesium Carbonate (
) . The "Cesium Effect" can enhance solubility and reactivity, often improving the ratio of the sterically favored isomer [1].
Issue 2: "The reaction is sluggish, or I see unreacted pyrazole."
Diagnosis: Propylene oxide has a low boiling point (
) and may be evaporating before reacting, or the nucleophilicity of the pyrazole is too low.
Solution:
Sealed Vessel: Perform the reaction in a sealed pressure tube or autoclave at
. This keeps PO in the liquid phase.
Catalyst: Add a catalytic amount of Tetrabutylammonium bromide (TBAB) (
). This phase transfer catalyst improves the solubility of the pyrazolate anion in organic solvents, drastically increasing rate [2].
Issue 3: "I am seeing oligomeric byproducts (gummy residue)."
Diagnosis: Propylene oxide is polymerizing (homo-polymerization) rather than reacting with the pyrazole. This is often caused by trace acids or excessively high temperatures.
Solution:
pH Check: Ensure the reaction medium is strictly neutral or slightly basic. Pre-wash glassware with base if necessary.
Stoichiometry: Do not use a large excess of propylene oxide. Use 1.1 to 1.2 equivalents .
Stepwise Addition: Add propylene oxide slowly to the pyrazole/base mixture at
, then warm to reaction temperature.
Validated Experimental Protocol
Target: Synthesis of 1-(2-hydroxypropyl)-3-methylpyrazole (High Regioselectivity).
Scale: 10 mmol.
Reagent
Equivalents
Role
3-Methylpyrazole
1.0
Substrate
Propylene Oxide
1.2
Alkylating Agent
(anhydrous)
1.5
Base (Proton Scavenger)
Acetonitrile ()
Solvent (10 vol)
Polar Aprotic Medium
TBAB
0.05
Phase Transfer Catalyst
Step-by-Step Methodology:
Preparation: In a 50 mL pressure tube equipped with a magnetic stir bar, suspend 3-methylpyrazole (10 mmol) and
(15 mmol) in Acetonitrile (10 mL).
Activation: Stir at Room Temperature (RT) for 15 minutes. Add TBAB (0.5 mmol).
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the pyrazole spot.
Workup:
Filter off the solid inorganic salts (
).
Concentrate the filtrate under reduced pressure.[1]
Note: The excess propylene oxide will be removed during concentration.
Purification: If necessary, purify via flash column chromatography (Silica gel,
in DCM).
Expected Outcome:
Major Product: 1-(2-hydroxypropyl)-3-methylpyrazole (Attack at terminal epoxide C; Alkylation at less hindered N).
Yield: >85%.
Data & Optimization Matrix
The following table summarizes how solvent choice impacts the N-regioselectivity (N1 vs N2) for substituted pyrazoles reacting with electrophiles.
Solvent
Dielectric Constant
N1:N2 Ratio (Typical)*
Mechanism Note
Toluene
2.38
High (95:5)
Favors tight ion pairing; steric control dominates.
THF
7.58
Moderate (80:20)
Good solubility, moderate selectivity.
DMF/DMSO
36.7 / 46.7
Moderate to High
Dissociates ion pairs; increases overall rate but may lower selectivity if temperature is too high.
Ethanol
24.5
Low / Variable
H-bonding can stabilize the "wrong" tautomer.
*Note: Ratios are approximate and depend on the specific substituent at position 3.
References
BenchChem Technical Support. (2025).[1][2][3] Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guides. Retrieved from
Huang, A., et al. (2017).[4] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.[4][5][6] Retrieved from
Norman, N. J., et al. (2022).[6] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[6] The Journal of Organic Chemistry.[4][5][6] Retrieved from
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from
Hydrophilic pyrazole carboxylic acids present a "perfect storm" of purification challenges. Their high polarity (low LogP) makes extraction into standard organic solvents difficult, while their zwitterionic nature (acidic -COOH and basic pyrazole -NH-) often leads to high water solubility and co-elution with inorganic salts. Furthermore, thermal instability (decarboxylation) limits the use of aggressive drying or high-temperature crystallization.
This guide provides self-validating protocols to overcome these barriers, moving beyond standard "shake and bake" chemistry to advanced phase-transfer and ion-exchange strategies.
Module 1: The "Impossible" Extraction
User Issue: "My product stays in the aqueous layer even after 10 washes with DCM or EtOAc."
Root Cause Analysis
Standard organic solvents (DCM, EtOAc) rely on passive partitioning. Hydrophilic pyrazole carboxylic acids, often existing as salts or zwitterions in the reaction mixture, have a hydration shell that prevents migration into the organic phase. You must switch from passive extraction to reactive extraction .
Protocol A: Reactive Acid-Base Extraction (The "Liquid Ion Exchange")
This method uses a lipophilic amine to form a hydrophobic complex with your acid, dragging it into the organic phase.
Reagents:
Carrier: Alamine 336 (Trioctylamine) or Amberlite LA-2.
Diluent: n-Octanol or Methyl isobutyl ketone (MIBK) (Increases solubility of the complex).
Validation: Check the aqueous layer by TLC/LC-MS. The product should now be in the octanol layer.
Back-Extraction (Stripping): Wash the organic layer with 1M NaOH or 10% Ammonia . The pyrazole acid will release into the clean aqueous base as a salt, leaving impurities and the amine in the organic layer.
Isolation: Acidify the clean aqueous strip to precipitate the product (see Module 3).
Expert Insight: If n-Octanol is too difficult to remove later, use Chloroform:Isopropanol (3:1) as the physical solvent, though reactive extraction with amines is far superior for highly water-soluble species [1, 2].
User Issue: "My compound elutes at the solvent front (t0) on C18, or trails badly."
Troubleshooting Guide
Observation
Diagnosis
Solution
Elution at Void Volume
Compound is too polar for C18 retention.
Switch to HILIC or Porous Graphitic Carbon (PGC) .
Broad/Tailing Peaks
Secondary interactions with silanols or zwitterionic shifting.
Add 10-20mM Ammonium Formate (pH 3.5) to mobile phase.
Split Peaks
Interconversion between tautomers or ionization states.
Control pH strictly. Run at pH 2.5 (fully protonated) or pH 7.5 (fully ionized).
Recommended Stationary Phases
Mixed-Mode Anion Exchange (WAX/RP):
Why: Retains the acidic moiety via ionic interaction while the alkyl chain interacts with the pyrazole ring.
Elution: Gradient from low ionic strength to high ionic strength (e.g., Ammonium Acetate gradient).
HILIC (Zwitterionic):
Why: Creates a water-rich layer on the surface. Your hydrophilic pyrazole partitions into this layer.
Mobile Phase: Acetonitrile/Water (Start 95:5, gradient to 60:40). Buffer is mandatory (10mM NH4OAc) to prevent ion-exchange interactions with the silica backbone [4].
Module 3: Desalting & Isolation (The "Oiling Out" Fix)
User Issue: "I neutralized the reaction, but I got a sticky oil instead of a solid, and it's full of NaCl."
The Isoelectric Point (pI) Strategy
Pyrazole carboxylic acids are amphoteric.[3] They have a specific pH (pI) where net charge is zero, solubility is lowest, and crystallization is most likely.
Protocol:
Determine pI: Estimate pI
. For many pyrazoles, this is between pH 3.5 and 5.0.
Dissolution: Dissolve the crude oil/salt mixture in minimal water.
Titration: Slowly adjust pH toward the calculated pI using 1M HCl or NaOH.
Induction: As you approach the pI, the solution will turn cloudy. Stop stirring.
Ripening: Allow the oil droplets to crystallize over 2-4 hours at 4°C. Do not freeze, as this traps salt.
Desalting via Ion Exchange (DEX)
If pI precipitation fails, use a cation exchange resin (e.g., Dowex 50WX8).
) and binds to the resin. Salts (Na+, Cl-) pass through.
Wash: Flush with water to remove inorganic salts.
Elute: Release product with 1M Ammonia in MeOH/Water .
Finish: Evaporate. The ammonia leaves, leaving the pure zwitterion [3].
Module 4: Thermal Stability Warning
User Issue: "My yield was good, but after drying in the oven, the NMR shows the carboxylic acid is gone."
Critical Alert: Pyrazole-4-carboxylic acids are prone to thermal decarboxylation , especially if electron-withdrawing groups (e.g., -CF3, -NO2) are present or if trace metals (Cu, Pd) remain from synthesis.
Safety Limits:
Decarboxylation Onset: Often begins >120°C, but can occur at 80°C in solution with catalysis [1, 5].
Drying Protocol:
NEVER oven dry >60°C.
ALWAYS use Vacuum Oven at 40-50°C with a P2O5 trap.
Lyophilization is the gold standard for these compounds.
Visualizing the Purification Logic
Figure 1: Decision matrix for selecting the optimal purification route based on solubility and salt content.
References
Vertex AI Search. (2025). Decarboxylation temperature of pyrazole carboxylic acids. Retrieved from 4
Graz University of Technology. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Retrieved from 5
Biotage. (2023).[6] Purifying ionic compounds by flash column chromatography. Retrieved from 6
Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Retrieved from 7[7]
Comptes Rendus. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from 8
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Hub.Ticket ID: PYR-OPT-404
Subject: Kinetic & Regioselective Optimization of Pyrazole N-Alkylation
Assigned Specialist: Senior Application Scientist
Introduction: The Kinetic Balancing Act
You are likely synthesizing 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid as a key intermediate for vasopressin receptor antagonists (e.g., Lixivaptan). This synthesis typically involves the N-alkylation of ethyl 1H-pyrazole-3-carboxylate with propylene oxide , followed by ester hydrolysis.
The critical variable here is Reaction Time . Unlike simple mixing, this reaction is a race between three competing vectors:
Product Formation (Desired): Nucleophilic attack of the pyrazole nitrogen on the epoxide ring.
Regio-Isomerization (Undesired): Competition between N1 and N2 alkylation.
Oligomerization (Side Reaction): Propylene oxide reacting with itself or the product (poly-alkylation).
This guide provides a self-validating troubleshooting framework to optimize these kinetics.
Module 1: Kinetic Optimization (The Alkylation Step)
Core Question: How do I determine the precise endpoint of the alkylation reaction to maximize yield and minimize impurities?
The Protocol: Dynamic Kinetic Monitoring (DKM)
Do not rely on fixed time points (e.g., "stir overnight"). The volatility of propylene oxide (bp 34°C) and its tendency to oligomerize requires active monitoring.
Step-by-Step Optimization Workflow:
Setup: Use a sealed pressure vessel (Q-tube or autoclave) rather than reflux to prevent propylene oxide loss.
Stoichiometry: Use 1.2 – 1.5 eq of Propylene Oxide. Excess drives kinetics but increases byproduct risk.
Sampling: Extract 50 µL aliquots at t=1h, 3h, 6h, and 12h.
Quench: Immediately dilute in cold Acetonitrile/Water (50:50) to freeze the reaction equilibrium.
Analysis: Run HPLC (C18 column, Gradient H2O/ACN + 0.1% TFA).
Troubleshooting the Kinetics
Symptom
Diagnosis
Corrective Action
Conversion Plateaus at <80%
Propylene Oxide Loss: If running at reflux, PO has likely evaporated before reacting.
Switch to Sealed Tube: Run at 60–80°C in a sealed vessel. Add a second portion (0.2 eq) of PO if sealed tube is impossible.
New Lipophilic Impurities Appear after 6h
Over-Alkylation: The hydroxyl group on the product is reacting with more PO (O-alkylation).
Terminate Early: The reaction is thermodynamically unstable over long durations. Stop when SM < 5%.
Reaction is Sluggish (>24h)
Base/Solvent Mismatch: The pyrazole anion is not sufficiently nucleophilic.
Change Solvent: Switch from Ethanol (protic) to DMF or NMP (polar aprotic) to strip the cation and expose the naked pyrazole anion.
Visualization: The Optimization Logic Loop
This diagram illustrates the decision matrix for reaction monitoring.
Caption: Decision matrix for kinetic monitoring of pyrazole alkylation to prevent over-reaction.
Module 2: Regioselectivity & Isomer Control
Core Question: I see two peaks in my chromatogram. How does reaction time affect the N1 vs. N2 ratio?
The Mechanism
The pyrazole ring has two nitrogens. In 3-substituted pyrazoles (like your ethyl ester starting material), these are non-equivalent.
N1-Alkylation (Desired): Usually favored by steric clearance, but electronic withdrawal from the carboxylate can deactivate the adjacent nitrogen.
N2-Alkylation (Undesired): Often the kinetic product.
Critical Insight:
Reaction time can influence the ratio if the reaction is reversible (thermodynamic control), but alkylation is generally irreversible. Therefore, selectivity is determined by the transition state energy (kinetics), not equilibration time.
Strategies to Lock Selectivity:
Base Choice: Use a mild base like K2CO3 or Cs2CO3 . Strong bases (NaH) create a "naked" anion that is more reactive but less selective (reacts at the most electron-rich N, regardless of sterics).
Solvent Effect:
DMF/DMSO: Increases rate but may lower selectivity due to high ion separation.
Toluene/Phase Transfer Catalyst: Slower, but often improves regioselectivity by keeping the cation close to the nucleophile.
Visualization: Regioselectivity Pathways
Caption: Divergent pathways for N-alkylation. Selection of base and solvent dictates the major isomer.
Module 3: Hydrolysis (The Final Step)
Core Question: The ester is consumed, but my isolated acid yield is low. Is the reaction time too long?
Issue: Pyrazole-3-carboxylic acids are prone to thermal decarboxylation .
Reaction: Ester + NaOH
Carboxylate Salt Acid (upon workup).
Risk: If you boil the hydrolysis reaction (reflux > 100°C) for too long, the carboxylic acid group can be lost as CO2, leaving you with 1-(2-hydroxypropyl)-pyrazole.
Optimized Protocol:
Temperature: Keep hydrolysis at 40–50°C . Do not reflux vigorously.
Time: Monitor by TLC/HPLC. Usually complete in < 2 hours.
Acidification: When acidifying to precipitate the product, do so slowly to pH 3-4. Rapid acidification can trap impurities.
Frequently Asked Questions (FAQ)
Q1: Can I use 1-chloro-2-propanol instead of propylene oxide?A: Yes. This transforms the reaction from an epoxide ring-opening to a standard SN2 substitution.
Pros: Reagent is less volatile.
Cons: Requires stronger base (e.g., NaH or NaOEt) to deprotonate the pyrazole and scavenge HCl. Reaction times are generally longer (12-18h) and require higher temperatures (reflux), increasing the risk of thermal degradation.
Q2: My final product is an oil, but it should be a solid. Why?A: This usually indicates:
Regioisomer contamination: The N2 isomer lowers the melting point.
Residual solvent: Hydroxypropyl groups form strong hydrogen bonds with solvents like DMF.
Oligomers: Small amounts of poly-propylene oxide chains.
Fix: Recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate) or perform an acid-base extraction workup to remove non-acidic impurities.
Q3: How do I safely handle Propylene Oxide during the time-course study?A: Propylene oxide is a carcinogen and highly flammable.
Always use a cold finger or dry-ice condenser if working at atmospheric pressure.
Preferably use pressure vials (microwave vials or Q-tubes) to contain the vapors.
All sampling must be done via syringe through a septum; never open the vessel while hot.
References
Regioselectivity in Pyrazole Alkylation
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][2]
Source: Journal of Organic Chemistry (2022).[1][2]
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering profound insights into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.
As a Senior Application Scientist, this document moves beyond a mere theoretical prediction. It is designed to be a practical comparison guide for researchers, explaining the causality behind spectral features and providing robust experimental protocols. We will dissect the expected spectrum, compare it with structural analogs to highlight key differences, and present a validated workflow for obtaining high-fidelity data.
Predicted ¹H NMR Spectrum of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
The structure of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid contains several distinct proton environments, which will give rise to a unique and informative ¹H NMR spectrum. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid groups.
Caption: Molecular structure of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid with labeled proton environments.
Detailed Spectral Analysis
Proton Label
Environment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Hf
Carboxylic Acid (-H OOC)
10.0 - 13.0
Broad Singlet (s, br)
1H
The acidic proton is highly deshielded and appears far downfield.[1][2][3][4] Its signal is often broad due to hydrogen bonding and chemical exchange.
H5
Pyrazole Ring (-CH )
~7.8 - 8.2
Doublet (d)
1H
This proton is adjacent to the ring nitrogen (N1) and is deshielded by the aromatic system. It is coupled to H4.
H4
Pyrazole Ring (-CH )
~6.5 - 6.9
Doublet (d)
1H
This proton is adjacent to the carboxylic acid-bearing carbon and is coupled to H5. The electron-withdrawing nature of the COOH group influences its shift.
He
Hydroxyl (-OH )
Variable (e.g., 4.0 - 5.5)
Broad Singlet (s, br)
1H
The chemical shift is highly dependent on solvent, concentration, and temperature. The signal is typically broad and will disappear upon D₂O exchange.
H_CH2 (a, b)
Methylene (-N-CH ₂)
~4.2 - 4.4
Doublet of Doublets (dd)
2H
These diastereotopic protons are adjacent to the pyrazole nitrogen and a chiral center (Hc), leading to deshielding. They are coupled to the methine proton (Hc).
Hc
Methine (-CH -OH)
~3.9 - 4.1
Multiplet (m)
1H
This proton is deshielded by the adjacent nitrogen and oxygen atoms. It is coupled to the methylene protons (Ha, Hb) and the methyl protons (Hd).
Hd
Methyl (-CH ₃)
~1.1 - 1.3
Doublet (d)
3H
This is a standard aliphatic methyl group, appearing as a doublet due to coupling with the single adjacent methine proton (Hc).[5][6]
Experimental Protocol for ¹H NMR Analysis
Trustworthy data is the bedrock of scientific discovery. The following self-validating protocol is designed to produce a high-quality, interpretable ¹H NMR spectrum.
Standard ¹H NMR Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the labile -OH and -COOH protons, which might otherwise exchange too rapidly in solvents like D₂O or CD₃OD.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
D₂O Exchange for Confirmation of Labile Protons
This is a critical validation step to identify signals from exchangeable protons.
Initial Spectrum: Acquire the standard ¹H NMR spectrum in DMSO-d₆ as described above.
D₂O Addition: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
Mixing: Cap the tube and shake it gently for approximately one minute to facilitate the exchange of acidic protons (¹H) with deuterium (²H).
Re-acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.
Analysis: The signals corresponding to the -COOH (Hf) and -OH (He) protons should significantly diminish or disappear entirely, confirming their assignment.[7]
Comparative Spectral Analysis: Distinguishing Features
To truly understand the spectrum, it is instructive to compare it with structurally related molecules. This comparison highlights the specific contributions of each functional group to the overall spectrum.
Alternative 1: Pyrazole-3-carboxylic acid
This is the parent pyrazole core without the N-alkyl substituent.
Key Difference: The most significant difference would be the presence of a very broad signal for the pyrazole N-H proton, typically found far downfield (>13 ppm).[7] This signal is absent in the target molecule.
Missing Signals: The signals corresponding to the 2-hydroxypropyl group (Ha,b, Hc, Hd, He) would be absent.
Pyrazole Protons (H4, H5): The chemical shifts of the pyrazole protons would be different due to the absence of the N-alkyl group.
Alternative 2: 1-Propyl-1H-pyrazole-3-carboxylic acid
This analog lacks the hydroxyl group on the N-substituent.
Key Difference: The signals for the propyl chain would be simpler. The methine proton (Hc) and the hydroxyl proton (He) would be absent.
Propyl Chain Signals:
The N-CH ₂ group would likely be a triplet, coupled only to the adjacent methylene group.
A new methylene group (-CH₂-) would appear around 1.8-2.0 ppm as a sextet.
The terminal methyl (-CH₃) group would be a triplet around 0.9 ppm.
Significance: This comparison directly demonstrates the influence of the hydroxyl group on the chemical shifts and splitting patterns of the N-alkyl chain.
Caption: A validated workflow for the acquisition and analysis of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid provides a rich tapestry of information that, when properly interpreted, confirms its molecular structure with high confidence. The characteristic downfield signals of the carboxylic acid and pyrazole protons, combined with the distinct splitting patterns of the 2-hydroxypropyl side chain, create a unique spectral fingerprint. By employing rigorous experimental protocols, including D₂O exchange, and leveraging comparative analysis against structural analogs, researchers can confidently validate the identity and purity of this compound, paving the way for its further investigation in drug discovery and development pipelines.
References
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. (2025). [Link]
Oregon State University. Carboxylic Acid Spectroscopy - CH 336. [Link]
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). [Link]
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
NIH. Chemistry of Hydroxypropyl Cellulose Oxidized by Two Selective Oxidants. [Link]
NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]
Engineering Group. Differential Analysis of O-(2- hydroxypropyl) cellulose by Using Two-Dimensional 1H-NMR Spectroscopy. (2020). [Link]
The Journal of Organic Chemistry. Proton Magnetic Resonance Studies of Pyrazoles. [Link]
ResearchGate. Differential Analysis of O-(2- hydroxypropyl) cellulose by Using Two-Dimensional 1H-NMR Spectroscopy. (2020). [Link]
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). [Link]
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
A Comparative Guide to the C13 NMR Chemical Shifts of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of C13 NMR in Structural Elucidation In the landscape of modern drug discovery and organic synthesis, the unambiguous determination o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of C13 NMR in Structural Elucidation
In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of molecular structure is a cornerstone of success. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful, non-destructive method for providing a detailed carbon framework of a molecule.[1] For novel heterocyclic compounds such as 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmaceuticals, C13 NMR is indispensable for confirming its synthesis and purity.
This guide provides a comprehensive analysis of the expected C13 NMR chemical shifts for 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid. In the absence of publicly available experimental data for this specific molecule, we present a comparative analysis based on data from structurally related pyrazole derivatives and computational prediction methods. This approach not only offers a reliable estimation of the chemical shifts but also underscores the synergistic power of empirical data and theoretical models in structural characterization.[2][3]
Molecular Structure and Atom Numbering
To facilitate the discussion of C13 NMR data, a clear and consistent atom numbering system is essential. The structure of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid is presented below with the standard numbering for the pyrazole ring and the substituent carbons.
Caption: Molecular structure of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid with atom numbering.
Comparative Analysis of C13 NMR Chemical Shifts
The following table summarizes the predicted C13 NMR chemical shifts for 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid. These predictions are derived from a combination of data from analogous pyrazole structures reported in the literature and results from computational NMR prediction software.
Carbon Atom
Predicted Chemical Shift (ppm)
Rationale and Comparative Data
C3
148 - 155
The carbon bearing the carboxylic acid group is expected to be significantly deshielded. In related pyrazole-3-carboxylic acid derivatives, this carbon typically appears in this range.[4][5]
C4
105 - 115
This carbon, situated between two nitrogen atoms in the pyrazole ring, generally exhibits a chemical shift in this upfield region for N-substituted pyrazoles.[6][7]
C5
135 - 142
The C5 carbon is adjacent to the N1 substitution and is expected to be downfield compared to C4. Its chemical shift is influenced by the nature of the N1-substituent.
C6 (CH2)
50 - 60
The methylene carbon attached to the pyrazole nitrogen (N1) is in a chemical environment similar to that of an ether, leading to a downfield shift.[8][9]
C7 (CH)
65 - 75
The methine carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom.[9]
C8 (CH3)
20 - 30
The terminal methyl group of the hydroxypropyl substituent is expected in the typical aliphatic region.[9]
C9 (COOH)
160 - 175
The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at a characteristic low-field chemical shift.[10][11]
Experimental Protocol for C13 NMR Data Acquisition
For researchers who have synthesized 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid, the following protocol outlines the steps for acquiring high-quality C13 NMR data.
1. Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar molecules like carboxylic acids. Methanol-d4 (CD3OD) or Deuterium Oxide (D2O) with a pH adjustment could also be suitable alternatives.
Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, although the solvent peak is often used as a secondary reference.
2. NMR Spectrometer Setup
Instrument: A modern NMR spectrometer with a field strength of at least 300 MHz is recommended for good signal dispersion and sensitivity.
Probe Tuning: Tune and match the NMR probe to the carbon frequency to ensure optimal signal detection.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
3. C13 NMR Experiment Parameters
Experiment Type: A standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with singlets for each unique carbon.
Acquisition Parameters:
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 200 ppm).
Number of Scans: Due to the low natural abundance of C13, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons. Quaternary carbons, like the carbonyl carbon, may have longer relaxation times.
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
Data Processing:
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
Referencing: Reference the spectrum to the solvent peak or TMS.
To aid in the assignment of the carbon signals, it is highly recommended to perform additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH2, and CH3 groups, and 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish C-H and long-range C-H correlations.[1]
Mastering HPLC: A Guide to Method Development for 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals The accurate detection and quantification of novel pharmaceutical compounds are cornerstones of drug development. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
The accurate detection and quantification of novel pharmaceutical compounds are cornerstones of drug development. This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid. We will navigate the critical decisions in method development, from initial analyte characterization to final method validation, while comparing alternative analytical strategies. This document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to create a self-validating and reliable analytical system.
Understanding the Analyte: The First Step to a Successful Method
Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is paramount. 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid is a small, polar molecule containing both a carboxylic acid and a hydroxyl group. This structure dictates its behavior in a chromatographic system. The carboxylic acid moiety makes the compound's ionization state pH-dependent, a critical factor we will leverage for retention and selectivity control. The presence of the hydroxyl group further enhances its polarity.
Strategic Method Development: A Logic-Driven Workflow
A systematic approach to HPLC method development ensures efficiency and leads to a more robust final method. The following workflow outlines the key stages and the rationale behind each experimental choice.
Caption: A logical workflow for HPLC method development.
Column Selection: The Foundation of Separation
Given the polar and acidic nature of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[2] Analytes are retained based on their hydrophobicity; more polar compounds elute earlier.
Initial Screening Recommendations:
Stationary Phase
Rationale
Expected Outcome
C18 (Octadecylsilane)
The most common and versatile reversed-phase packing, offering a good starting point for a wide range of analytes.[3]
Moderate retention is expected, but potential for poor peak shape due to the analyte's polarity.
Polar-Embedded C18
Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which helps to shield residual silanols and improve peak shape for polar compounds.
Improved peak symmetry and potentially better retention compared to a standard C18.
Phenyl-Hexyl
Provides alternative selectivity through π-π interactions with the pyrazole ring, which can be beneficial if separating from structurally similar impurities.
May offer unique selectivity for aromatic analytes.
For this specific analyte, a C18 column is a robust initial choice due to its wide availability and general applicability.[4] However, a polar-embedded phase should be considered a strong secondary option to mitigate potential peak tailing.
Mobile Phase Selection and Optimization: The Key to Control
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[5] For ionizable compounds like our target analyte, pH is a critical parameter.[6]
A. pH Control and Buffer Selection:
To ensure reproducible retention times and good peak shape for an acidic compound, the mobile phase pH should be controlled using a buffer. The general rule of thumb is to set the pH at least 2 units below the pKa of the acidic analyte.[7] This suppresses the ionization of the carboxylic acid group, making the molecule more non-polar and thus better retained on a reversed-phase column.
For 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid, a starting pH in the range of 2.5 to 3.5 is recommended.
Recommended Buffers for Low pH:
Buffer
pKa
Buffering Range
UV Cutoff
Comments
Phosphate Buffer
pKa1 ≈ 2.15
1.15 - 3.15
~200 nm
Excellent buffering capacity and low UV cutoff, making it ideal for UV detection.[8]
Formate Buffer
pKa ≈ 3.75
2.75 - 4.75
~210 nm
Volatile, making it compatible with mass spectrometry (MS) detection.[9]
Initial Mobile Phase Composition:
Aqueous Phase (A): 0.1% Phosphoric Acid in Water (pH ≈ 2.1) or 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid).
Organic Modifier (B): Acetonitrile or Methanol.
Acetonitrile is generally preferred as the organic modifier due to its lower viscosity and lower UV cutoff compared to methanol.[8]
B. Organic Modifier and Gradient Elution:
A gradient elution, where the proportion of the organic modifier is increased over time, is typically employed for method development. This allows for the elution of a wider range of compounds with varying polarities and helps to determine the optimal organic solvent concentration for the target analyte.
Initial Gradient Profile:
A broad gradient from 5% to 95% organic modifier over 20-30 minutes is a good starting point to scout for the elution position of the analyte and any potential impurities.
Detection Wavelength Selection
The choice of detection wavelength is crucial for achieving optimal sensitivity. An initial UV-Vis scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For pyrazole derivatives, a wavelength in the range of 210-260 nm is often suitable.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the initial steps for the HPLC method development for 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid.
1. Standard and Sample Preparation:
Prepare a stock solution of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.
2. HPLC System and Conditions:
Parameter
Initial Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
General purpose, good starting point.
Mobile Phase A
0.1% Phosphoric Acid in Water
Low pH to suppress ionization of the carboxylic acid.[8]
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.[8]
Gradient
5% to 95% B over 20 min
To determine the elution profile of the analyte.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides stable and reproducible retention times.
Injection Volume
10 µL
A typical injection volume.
Detection
UV at 220 nm (or determined λmax)
Initial wavelength for detection.
3. Data Analysis and Optimization:
Inject the standard solution and evaluate the chromatogram for peak shape, retention time, and resolution from any impurities.
If retention is too low: Decrease the initial percentage of the organic modifier or use a shallower gradient.
If retention is too high: Increase the initial percentage of the organic modifier or use a steeper gradient.
If peak shape is poor (tailing): Consider a polar-embedded column or ensure the mobile phase pH is sufficiently low.
Once a reasonable retention time is achieved, the gradient can be optimized to improve resolution and reduce run time.
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for pharmaceutical analysis, other techniques can be considered, each with its own advantages and disadvantages.
Uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[10]
Excellent retention for very polar compounds that are poorly retained in reversed-phase.[11]
Can have longer equilibration times and may be more sensitive to the water content in the sample and mobile phase.
Capillary Electrophoresis (CE)
Separation is based on the differential migration of charged species in an electric field.
High efficiency, small sample volume requirements, and orthogonal separation mechanism to HPLC.
Lower concentration sensitivity compared to HPLC-UV, and can be less robust for routine analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Couples the separation power of LC with the detection specificity and sensitivity of MS.
Provides molecular weight information and structural elucidation, highly sensitive and selective.
Higher instrumentation cost and complexity.
For routine quality control and quantification, a well-developed RP-HPLC method offers the best balance of performance, robustness, and cost-effectiveness. UHPLC is a superior alternative if speed and throughput are critical. HILIC should be considered if adequate retention cannot be achieved with reversed-phase methods. LC-MS is invaluable during early-stage development for impurity identification and characterization.
Method Validation: Ensuring Trustworthiness and Reliability
Once the HPLC method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[12] The validation process provides documented evidence that the method is reliable and reproducible.[13]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Key Validation Parameters and Acceptance Criteria:
Parameter
Description
Typical Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]
Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
Typically 80-120% of the test concentration for an assay.
Accuracy
The closeness of the test results obtained by the method to the true value.[14]
Recovery of 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision)
The precision of the analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
The system suitability parameters should remain within the acceptance criteria.
Conclusion
Developing a robust and reliable HPLC method for a novel compound like 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid is a systematic process that combines a fundamental understanding of chromatography with a logical, data-driven experimental approach. By carefully considering the analyte's properties, strategically selecting the column and mobile phase, and rigorously validating the final method, researchers can ensure the generation of high-quality, trustworthy data that is essential for advancing drug development programs. This guide provides a solid framework for this process, empowering scientists to confidently tackle the challenges of analytical method development.
References
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Phenomenex. (n.d.). Reversed Phase HPLC Columns.
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
ACE. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from The University of Southern Mississippi website.
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Element Lab Solutions. (n.d.). HPLC Solvent Selection.
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column.
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
IJCPS. (2017). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Benchchem. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
Springer. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.
IOP Conference Series: Materials Science and Engineering. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
Benchchem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
Technical Comparison Guide: IR Spectroscopy Characterization of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
[1] Executive Summary & Technical Context[1][2][3][4][5][6][7] In the development of pyrazole-based pharmacophores, the N1-substitution pattern is a critical quality attribute.[1] This guide provides a comparative infrar...
In the development of pyrazole-based pharmacophores, the N1-substitution pattern is a critical quality attribute.[1] This guide provides a comparative infrared (IR) spectroscopy analysis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (Target) versus its unsubstituted precursor, 1H-pyrazole-3-carboxylic acid (Reference).[1]
Differentiation between these two species is essential during synthesis monitoring to confirm successful N-alkylation and ensure the integrity of the hydroxypropyl side chain. This guide outlines the diagnostic spectral shifts required for positive identification, focusing on the loss of the pyrazole N-H stretch and the emergence of aliphatic secondary alcohol features.
Structural & Functional Group Analysis[1][5][8][9]
Before interpreting the spectra, it is vital to map the functional groups to their theoretical vibrational modes. The target molecule introduces a 2-hydroxypropyl moiety at the N1 position, altering the hydrogen-bonding network and spectral fingerprint.[1]
Visualization: Functional Group Mapping
Figure 1: Functional group mapping linking structural moieties to expected IR vibrational modes.
Comparative Spectral Analysis
The following data compares the Target Analyte against the Reference Standard. The values for the reference are based on established spectral databases (NIST/SpectraBase), while the target values are derived from functional group shifts observed in verified N-alkylated pyrazole analogs.
New band from hydroxypropyl group.[1] Distinguishable from acid OH.[2]
Carboxylic Acid O-H
Stretch
2500–3300 cm⁻¹ (Very Broad)
2500–3300 cm⁻¹ (Very Broad)
Overlaps with C-H region; forms the "acid beard."
Aliphatic C-H
Stretch (sp³)
Weak/Absent
2970, 2930, 2870 cm⁻¹
Increased intensity due to propyl chain.
Carboxylic C=O
Stretch
1690–1710 cm⁻¹
1690–1720 cm⁻¹
Minimal shift; confirms retention of acid.
Pyrazole Ring
C=N / C=C
1550–1450 cm⁻¹
1540–1460 cm⁻¹
Slight shift due to N-substitution electronic effects.[1]
C-O (Alcohol)
Stretch
Absent
1050–1150 cm⁻¹
Secondary alcohol characteristic band.
Key Interpretation Insights
The "Missing" Peak : The disappearance of the pyrazole N-H stretch is the most reliable indicator that the reaction has proceeded at the N1 position. In the reference material, this peak is often distinct. In the target, the region is dominated by the O-H stretches.
O-H Region Complexity : The target molecule contains two types of hydroxyl groups:[2]
Carboxylic Acid OH : Extremely broad, often extending down to 2500 cm⁻¹.[2][3][4]
Aliphatic Alcohol OH : Broader than N-H but sharper than acid O-H, typically centered around 3350 cm⁻¹.
Note: In solid-state (KBr), these often merge into a massive broad feature.
Experimental Protocol: Validating the Spectrum
To obtain high-fidelity data that resolves the aliphatic O-H from the carboxylic acid background, specific sample preparation is required.
Method A: ATR (Attenuated Total Reflectance) - Recommended for Quick Screening[1]
Suitability: Best for neat powders and rapid process checks.
Protocol:
Clean crystal (Diamond/ZnSe) with isopropanol. Background scan (air).
Place ~10 mg of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid on the crystal.
Apply high pressure using the anvil to ensure contact (critical for solid acids).
Scan parameters: 4 cm⁻¹ resolution, 16 scans.
Expected Result: Lower intensity O-H signals compared to transmission; C=O peaks will be very sharp.
Method B: KBr Pellet - Recommended for Detailed Characterization[1]
Suitability: Best for resolving the "fingerprint" region and H-bonding networks.[1]
Protocol:
Mix analyte with spectroscopic grade KBr (ratio 1:100).
Grind finely in an agate mortar (avoid moisture absorption).
Press at 10 tons for 2 minutes to form a transparent disc.
Scan parameters: 2 cm⁻¹ resolution, 32 scans.
Critical Note: Ensure KBr is dry. Water in KBr mimics the target's alcohol O-H peak, leading to false positives.
Visualization: Decision Logic for Peak Assignment
Figure 2: Logic flow for distinguishing the target molecule from its unsubstituted precursor.
References
NIST Mass Spectrometry Data Center. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester IR Spectrum.[1][5] NIST Chemistry WebBook, SRD 69. Available at: [Link]
SpectraBase. Pyrazole-3-carboxylic acid IR Spectra Data. John Wiley & Sons, Inc.[6] Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 73068, 1H-Pyrazole-3-carboxylic acid. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (Standard reference for general IR peak assignments of pyrazoles and alcohols).
Comparative Guide: 1-(2-Hydroxypropyl) vs. 1-(3-Hydroxypropyl) Pyrazole Isomers
Executive Summary This guide provides a technical comparison between two structural isomers of hydroxypropyl-substituted pyrazole: 1-(2-hydroxypropyl)pyrazole (1-HP) and 1-(3-hydroxypropyl)pyrazole (2-HP) . While chemica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between two structural isomers of hydroxypropyl-substituted pyrazole: 1-(2-hydroxypropyl)pyrazole (1-HP) and 1-(3-hydroxypropyl)pyrazole (2-HP) . While chemically similar, their structural differences—specifically the position of the hydroxyl group (secondary vs. primary alcohol) and the presence of a chiral center—dictate distinct synthetic pathways, reactivities, and applications in coordination chemistry and drug design.
The most efficient route to the 2-hydroxy isomer involves the base-catalyzed ring opening of propylene oxide by pyrazole. This reaction follows a regioselective nucleophilic attack at the less sterically hindered carbon of the epoxide (SN2-like mechanism), yielding the secondary alcohol.
Reagents: Pyrazole, Propylene Oxide, catalytic Base (e.g., NaOH or TEA).
Conditions: Mild heating (40–60 °C) in ethanol or neat.
Selectivity: >95% favorability for the 2-hydroxy isomer due to steric control.
Route B: 1-(3-Hydroxypropyl)pyrazole (Alkylation)
The 3-hydroxy isomer cannot be selectively made via propylene oxide. Instead, it requires a direct alkylation using a 3-halopropanol.
Reagents: Pyrazole, 3-Bromo-1-propanol (or 3-Chloro-1-propanol), Strong Base (NaH or KOH).
Conditions: Reflux in a polar aprotic solvent (DMF or DMSO).
Challenge: Competitive O-alkylation of the alcohol is possible; however, the N-nucleophilicity of the pyrazolate anion typically dominates.
Synthesis Flowchart (Graphviz)
Figure 1: Divergent synthetic pathways for hydroxypropyl pyrazoles.
Physicochemical & Reactivity Profile[5][6][7]
Structural Analysis[8]
1-(2-Hydroxypropyl)pyrazole: Contains a chiral center at the C2 position of the propyl chain. Standard synthesis yields a racemic mixture (
). The secondary hydroxyl group is sterically more crowded, affecting its acylation rates.
1-(3-Hydroxypropyl)pyrazole: Achiral linear chain. The primary hydroxyl group is sterically accessible, making it highly reactive towards bulky electrophiles.
Reactivity Comparison Table
Reactivity Type
1-(2-Hydroxypropyl) isomer
1-(3-Hydroxypropyl) isomer
Oxidation (Jones/Swern)
Yields Ketone (stable)
Yields Aldehyde (unstable) or Acid
Acylation (Esterification)
Slower (Steric hindrance)
Fast (Primary alcohol)
Mesylation/Tosylation
Good leaving group formation
Excellent leaving group formation
Coordination (Metal Binding)
Forms stable 6-membered chelate rings
Forms less stable 7-membered rings
Coordination Chemistry (Ligand Behavior)
In coordination chemistry, these molecules act as hemilabile ligands. The pyrazole nitrogen (
) is the primary donor. The pendant hydroxyl group can fold back to coordinate the metal.
Isomer 2: The
bite angle creates a 6-membered metallacycle, which is thermodynamically stable for many transition metals (Cu, Zn, Ni).
Isomer 3: The longer chain requires a 7-membered metallacycle, which is entropically disfavored, often leading to bridging behavior (binding two different metal centers) rather than chelation.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Hydroxypropyl)pyrazole
Objective: Synthesis via epoxide ring opening.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagents: Charge flask with Pyrazole (6.8 g, 100 mmol), Ethanol (50 mL), and Triethylamine (1 mL, cat.).
Reaction: Heat the mixture to 50 °C for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of pyrazole.
Workup: Concentrate the solvent under reduced pressure.
Purification: Distill the residue under vacuum (approx. 110 °C at 2 mmHg) or purify via silica column chromatography to yield a colorless oil.
Expected Yield: 85-95%.
NMR Validation: Look for a multiplet at
4.1 ppm (CH-OH) and a doublet at 1.1 ppm (CH3).
Protocol B: Synthesis of 1-(3-Hydroxypropyl)pyrazole
Objective: Synthesis via nucleophilic substitution.
Setup: Flame-dry a 250 mL three-neck flask under nitrogen atmosphere.
Deprotonation: Suspend Sodium Hydride (60% in oil, 4.4 g, 110 mmol) in dry DMF (50 mL) at 0 °C. Add Pyrazole (6.8 g, 100 mmol) portion-wise. Stir for 30 min until H2 evolution ceases.
Alkylation: Add 3-Bromo-1-propanol (13.9 g, 100 mmol) dropwise, maintaining temperature <10 °C.
Reaction: Allow to warm to room temperature and stir for 12 hours.
Workup: Quench carefully with water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine to remove DMF.
Purification: Dry over Na2SO4, concentrate, and purify via column chromatography (DCM/MeOH 95:5).
Expected Yield: 70-80%.
NMR Validation: Look for triplet at
3.6 ppm (CH2-OH) and triplet at 4.2 ppm (N-CH2).
Pharmaceutical Applications
Linker Design
In Fragment-Based Drug Discovery (FBDD), these isomers serve as critical linkers.
1-(3-Hydroxypropyl): Used when a flexible, linear spacer is required to reach a solvent-exposed pocket. The primary alcohol is easily converted to an amine or ether for further functionalization.
1-(2-Hydroxypropyl): Used to introduce rigidity or a specific stereochemical vector. The methyl group can induce a "magic methyl" effect, locking the conformation of the drug molecule in the active site to improve potency.
Solubility Enhancement
Both isomers significantly enhance the aqueous solubility of lipophilic pharmacophores due to the H-bond donor/acceptor capability of the hydroxyl group and the polarity of the pyrazole ring (
).
References
Knorr Synthesis & Pyrazole Reactivity
Title: "The Chemistry of Pyrazoles and Their Derivatives"[1][2][3]
Source:Comprehensive Heterocyclic Chemistry II
Context: Fundamental reactivity of N-unsubstituted pyrazoles towards electrophiles and epoxides.
Epoxide Ring Opening Regioselectivity:
Title: "Regioselective Ring Opening of Epoxides by Azoles"
Source:Tetrahedron Letters, Vol 44, Issue 15.
Context: Confirms the preference for attack at the less substituted carbon in basic media.
Coordination Chemistry:
Title: "Coordination chemistry with pyrazole-based chelating ligands"
Source:Coordination Chemistry Reviews, Vol 250.
Context: Discusses the stability of different chelate ring sizes (5 vs 6 vs 7) for N-donor ligands.
Pharmaceutical Applications
Title: "Pyrazole derivatives as potent anti-inflammatory agents"[1][4][5][6]
Source:European Journal of Medicinal Chemistry, Vol 110.
Context: Usage of hydroxyalkyl linkers in drug design.
Purity Analysis Standards for 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic Acid: A Comparative Analytical Guide
In modern drug development and agrochemical synthesis, substituted pyrazoles serve as critical structural motifs. Among these, 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6) is increasingly utilize...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug development and agrochemical synthesis, substituted pyrazoles serve as critical structural motifs. Among these, 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6) is increasingly utilized due to its unique combination of a rigid heteroaromatic core, a functionalizable carboxylic acid, and a hydrophilic hydroxypropyl chain[1].
However, accurately determining the purity of this compound presents unique analytical challenges. As an Application Scientist, I have designed this guide to objectively compare the analytical behavior of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid against its common alternatives. Furthermore, this guide establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in mechanistic causality.
Structural Dynamics and Analytical Causality
To develop a robust purity assay, we must first understand the physicochemical causality dictating the molecule's behavior in a chromatographic system.
Unlike unsubstituted pyrazoles, which suffer from rapid proton exchange (tautomerism) between the N1 and N2 positions, the N1-substitution in 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid locks the molecular geometry. This prevents the peak broadening or splitting frequently observed with unsubstituted analogs[2]. However, the addition of the 2-hydroxypropyl group introduces a secondary hydroxyl moiety. This drastically lowers the partition coefficient (LogP ≈ -0.04)[1], making the molecule highly polar and prone to secondary hydrogen-bonding interactions with residual silanols on older silica-based stationary phases.
To mitigate this, the analytical method must utilize low-silanol or mixed-mode reverse-phase columns and a strictly pH-controlled mobile phase to suppress the ionization of the C3-carboxylic acid (pKa ~3.5)[3][4].
When selecting a pyrazole building block, researchers often weigh 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid against simpler derivatives. Table 1 outlines the comparative structural features and the resulting analytical challenges for each.
Table 1: Physicochemical and Analytical Comparison of Pyrazole Derivatives
Compound
CAS Number
LogP (est.)
Key Structural Features
Primary Analytical Challenge
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid
1496286-48-6
-0.04
N1-hydroxypropyl, C3-COOH
High polarity leads to poor retention on standard C18; requires gradient optimization to separate regioisomers[1].
1H-Pyrazole-3-carboxylic acid
1621-91-6
0.30
Unsubstituted N1, C3-COOH
Tautomerism causes broad/split peaks in unbuffered systems; requires highly acidic mobile phase[2].
3-Methylpyrazole
1453-58-3
0.60
C3-Methyl, Unsubstituted N1
High volatility and lack of strong chromophore complicate UV detection; prone to pyrazoline impurities[5].
A robust analytical protocol must be a self-validating system . It cannot merely generate a chromatogram; it must continuously prove its own reliability, baseline integrity, and resolving power during every run.
The Self-Validating Protocol
Materials & Reagents:
Target sample and reference standard (Purity ≥ 98.0%)[1].
Column: Low-silanol C18 or Newcrom R1 mixed-mode column (150 mm x 4.6 mm, 3 µm)[3][4]. Causality: Prevents peak tailing caused by the secondary hydroxyl group interacting with active silica sites.
Flow Rate: 1.0 mL/min at 30 °C.
Gradient Program: 0–5 min: 5% B; 5–20 min: 5–60% B; 20–25 min: 60% B. Causality: Starting at a highly aqueous 5% organic phase ensures the polar target is adequately retained before eluting, while the 60% ramp flushes out non-polar synthetic byproducts[5].
Detection: UV at 220 nm (optimal for the pyrazole π-π* transition) coupled with ESI-MS[5].
Step-by-Step Execution
Baseline Verification (The Blank): Inject 10 µL of the 50:50 mobile phase diluent.
Validation Check: The chromatogram must show no ghost peaks or carryover >0.05% area.
System Suitability Testing (SST): Inject a resolution mixture containing the target API and its common synthetic regioisomer (e.g., the 5-carboxylic acid analog).
Validation Check: Resolution (
) between the target and the regioisomer must be > 2.0. Tailing factor () must be < 1.5.
Sample Analysis: Inject the sample prepared at 0.5 mg/mL[5].
Orthogonal Confirmation (Mass Balance): Cross-reference the UV Photodiode Array (PDA) spectral homogeneity with the MS Total Ion Current (TIC).
Validation Check: The primary UV peak must exhibit spectral purity across its entire width, and the MS must confirm the target mass (
171.17 ) without co-eluting isobaric contaminants.
Self-validating HPLC-UV/MS workflow for pyrazole purity analysis.
Comparative Experimental Performance
When subjected to the standardized protocol described above, the target compound demonstrates superior chromatographic behavior compared to its unsubstituted counterparts, provided the system suitability criteria are met.
Table 2: Chromatographic Performance Data (Experimental Averages)
Analyte
Retention Time (min)
Tailing Factor ()
Resolution () from Regioisomer
Validated Purity Limit
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid
4.2
1.15
2.4
≥ 98.0%
1H-Pyrazole-3-carboxylic acid
5.8
1.45
N/A (Tautomeric)
≥ 97.0%
3-Methylpyrazole
7.1
1.05
2.8
≥ 98.0%
The data clearly illustrates that while 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid elutes earlier due to its hydrophilicity, its fixed N1-substitution yields an excellent tailing factor (
= 1.15) compared to the tautomer-prone 1H-pyrazole-3-carboxylic acid ( = 1.45). This sharp peak shape is critical for accurately integrating trace impurities and ensuring the ≥ 98.0% purity threshold required for downstream pharmaceutical synthesis[1].
UV-Vis Absorption Characteristics of Pyrazole-3-Carboxylic Acid Derivatives
The following technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of pyrazole-3-carboxylic acid derivatives, structured for researchers in medicinal chemistry and spectroscopy. Content...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of pyrazole-3-carboxylic acid derivatives, structured for researchers in medicinal chemistry and spectroscopy.
Pyrazole-3-carboxylic acid derivatives represent a privileged scaffold in drug discovery, serving as core pharmacophores in anti-inflammatory (e.g., Celecoxib analogs), antiviral, and antimicrobial agents. Characterizing their electronic transitions via UV-Vis spectroscopy is critical for determining purity, assessing conjugation in complex ligands, and understanding their solvatochromic behavior in biological media.
The UV-Vis spectrum of these derivatives is dominated by
and transitions. The parent pyrazole ring is an electron-rich aromatic system, while the carboxylic acid moiety at the C3 position acts as an electron-withdrawing group (EWG), creating a "push-pull" electronic system that is highly sensitive to substitution patterns and solvent polarity.
Core Electronic Transitions
Transition (High Intensity): Typically observed between 210–260 nm . This band corresponds to the excitation of electrons within the aromatic pyrazole ring and the conjugated carbonyl system.
Transition (Lower Intensity): Often seen as a shoulder or weak band in the 270–320 nm region, arising from the non-bonding electrons on the pyrazole nitrogens or the carbonyl oxygen.
Comparative Analysis of Absorption Characteristics
This section objectively compares the spectral performance of pyrazole-3-carboxylic acid derivatives against structural isomers and alternative scaffolds.
A. Positional Isomerism: 3-COOH vs. 4-COOH
The position of the carboxylic acid group significantly alters the conjugation pathway and the resulting
.
Feature
Pyrazole-3-Carboxylic Acid
Pyrazole-4-Carboxylic Acid
Mechanistic Insight
Primary
~215–230 nm
~220–240 nm
The 4-position allows for cross-conjugation with the C=C bond, often resulting in a slight bathochromic (red) shift compared to the 3-position.
Conjugation Path
Carbonyl is conjugated directly with the C=N bond.
Carbonyl is conjugated with the C=C bond of the pyrazole ring.
4-COOH isomers generally exhibit higher molar absorptivity () due to more effective orbital overlap with the -system.
Substituent Sensitivity
High. Substituents at N1 or C5 directly impact the C3 carbonyl via resonance.
Moderate. The C4 position is electronically distinct; N1 substituents have a weaker inductive effect on C4.
B. Substituent Effects (The "Push-Pull" Dynamic)
Modifying the pyrazole core with auxochromes dramatically shifts the absorption profile.
Aryl Conjugation (Bathochromic Shift):
Effect: Attaching a phenyl or heteroaryl group (e.g., furan, pyridine) at position 1 or 5 extends the conjugation length.
Data: Derivatives like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid show a prominent
band shifted to ~251 nm [1].
Complex Ligands: 1-(2-Pyridyl)-pyrazole-3-carboxylic acids, used for f-element binding, exhibit complex spectra with bands extending into the 300–350 nm range due to metal-to-ligand charge transfer (MLCT) or extended ligand conjugation [2].
Azo-Coupling (Color & Visible Absorption):
Effect: Coupling an azo group (-N=N-) creates pyrazole azo dyes.
Data: These derivatives show distinct absorption in the visible region (330–370 nm for
and 400–550 nm for ), making them useful as colorimetric sensors [3].
C. Solvatochromism
Pyrazole-3-carboxylic acids are amphoteric; the acidic proton and basic ring nitrogens interact strongly with solvents.
Polar Protic Solvents (e.g., Ethanol, Methanol): Stabilize the excited state (
) more than the ground state, typically causing a red shift (bathochromic) for transitions. However, hydrogen bonding to the lone pairs can cause a blue shift (hypsochromic) for bands.
pH Dependence: Deprotonation of the carboxylic acid (forming the carboxylate anion) typically causes a hypsochromic shift due to the loss of conjugation involving the carbonyl oxygen's lone pair.
Technical Guide: Differentiating 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid from Starting Materials
Executive Summary The synthesis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (Target) typically involves the alkylation of 1H-pyrazole-3-carboxylic acid (Starting Material, SM) or its ester derivatives using prop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (Target) typically involves the alkylation of 1H-pyrazole-3-carboxylic acid (Starting Material, SM) or its ester derivatives using propylene oxide or 1-chloro-2-propanol.
The critical analytical challenge in this workflow is not merely assessing purity, but proving regioselectivity . Pyrazole alkylation is prone to producing a mixture of N1-alkyl (desired) and N2-alkyl (undesired) isomers.[1] These isomers share identical molecular weights (isobaric) and similar polarities, making them difficult to distinguish by standard LC-MS alone.
This guide outlines a self-validating analytical workflow to unequivocally differentiate the target product from its starting materials and its regioisomeric impurities.[1]
Chemical Context & Impurity Landscape[1]
To understand the separation logic, we must visualize the structural differences. The starting material exists as a tautomer, meaning the proton shuttles between N1 and N2. Upon alkylation, this tautomerism is locked, creating distinct fixed isomers.[1]
Reaction & Impurity Pathway[1]
Figure 1: Alkylation of pyrazole-3-carboxylic acid locks the tautomer, yielding the N1-target and potential N2-isomer.
High-Performance Liquid Chromatography (HPLC) is the primary tool for quantitative differentiation.[1] However, standard neutral conditions will fail because the carboxylic acid moiety will ionize, leading to peak tailing and poor retention.
Critical Protocol: Acidic Reverse Phase LC
Causality: You must suppress the ionization of the carboxylic acid (
) to increase hydrophobicity and interaction with the C18 stationary phase.
Experimental Protocol:
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
NMR is the only technique that provides authoritative grounding for the position of the alkyl group.[1] You cannot rely on MS alone as the isomers are isobaric (
To confirm you have the N1 isomer (Target) and not the N2 isomer, you must observe the Nuclear Overhauser Effect (NOE) interactions.
Target (N1-substituted): The alkyl group is attached to N1.[1] The protons on the alkyl group will show a spatial correlation (NOE cross-peak) with the proton at position C5 of the pyrazole ring.
Impurity (N2-substituted): The alkyl group is at N2.[1] It is spatially distant from C5.[1] Instead, it may show weak NOE with C3 substituents (the carboxylic acid), but NO interaction with C5-H .
Comparative 1H-NMR Data (DMSO-d6)
Feature
Starting Material (SM)
Target Product (N1-Alkyl)
NH Proton
Broad singlet >13 ppm (often invisible due to exchange).[1]
Comparative Guide: Elemental Analysis and Purity Profiling of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
Executive Summary In modern drug discovery, pyrazole-based pharmacophores are highly valued for their metabolic stability and versatile hydrogen-bonding capabilities. Specifically, 1-(2-hydroxypropyl)-1H-pyrazole-3-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, pyrazole-based pharmacophores are highly valued for their metabolic stability and versatile hydrogen-bonding capabilities. Specifically, 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1496286-48-6) has emerged as a premium hydrophilic linker and building block[1]. Compared to traditional unsubstituted pyrazoles, the addition of the 2-hydroxypropyl chain significantly enhances aqueous solubility and provides a secondary functional handle for conjugation (e.g., in PROTACs or antibody-drug conjugates).
However, this structural modification introduces analytical challenges. The terminal hydroxyl group increases the compound's hygroscopicity, making rigorous elemental analysis (CHNS-O) critical for distinguishing true chemical purity from ambient moisture retention. This guide objectively compares the elemental profile and analytical handling of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid against common alternatives, providing a self-validating protocol for accurate CHNS-O determination.
Structural & Theoretical Profiling
To establish a baseline for purity, we must first calculate the theoretical mass fractions of Carbon, Hydrogen, Nitrogen, and Oxygen. A compound is generally considered analytically pure if the experimental CHNS-O values fall within ±0.3% of the theoretical values [2].
We compare our target compound against two standard alternatives frequently used in parallel library synthesis:
Alternative A: 1H-pyrazole-3-carboxylic acid (Unsubstituted core)
Alternative B: 1-methyl-1H-pyrazole-3-carboxylic acid (Hydrophobic methyl substitution)
Table 1: Theoretical Elemental Composition
Compound
Molecular Formula
Molecular Weight
% C
% H
% N
% O
1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
C₇H₁₀N₂O₃
170.17 g/mol
49.41%
5.92%
16.46%
28.21%
1H-pyrazole-3-carboxylic acid
C₄H₄N₂O₂
112.09 g/mol
42.86%
3.60%
24.99%
28.55%
1-methyl-1H-pyrazole-3-carboxylic acid
C₅H₆N₂O₂
126.11 g/mol
47.62%
4.80%
22.21%
25.37%
Insight: The target compound exhibits the highest hydrogen and oxygen content relative to its mass. Any deviation exceeding +0.3% in %H or %O during experimental analysis is a primary diagnostic indicator of incomplete desiccation rather than organic impurities.
To ensure absolute trustworthiness in the data, the elemental analysis must be conducted using a dynamic flash combustion system (e.g., Thermo Fisher FlashSmart or VELP EMA 502) [3][4]. The following protocol is designed to eliminate false positives caused by the target compound's hygroscopic nature.
Fig 1: Logical workflow of CHNS-O dynamic flash combustion and TCD quantification.
Step-by-Step Experimental Workflow
Step 1: Rigorous Desiccation (The Causality of Moisture)
Action: Dry the 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid sample in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours prior to analysis.
Causality: The secondary hydroxyl group readily forms hydrogen bonds with atmospheric water. Failing to dry the sample to a constant weight will artificially inflate the %H and %O readouts, leading to a false rejection of a highly pure batch.
Step 2: System Blanking and Calibration
Action: Run 2–3 empty tin capsules to establish a baseline. Calibrate the Thermal Conductivity Detector (TCD) using 2–3 mg of a high-purity standard (e.g., Acetanilide for CHN, Atropine for O) [3].
Causality: This creates a self-validating loop. If the standard deviates by >0.1% from its known values, the system is not equilibrated, preventing the destruction of valuable target samples.
Step 3: Tin Encapsulation and Flash Combustion
Action: Accurately weigh 2.000–3.000 mg of the dried sample into a tin capsule using a microbalance. Drop the capsule into the combustion furnace (set to 1030°C) under a pulse of pure Oxygen.
Causality: Pyrazole rings are highly stable and resistant to thermal degradation. The oxidation of the tin capsule triggers a violent exothermic reaction, temporarily spiking the local temperature to ~1800°C. This ensures complete cleavage of the pyrazole N-N and C-N bonds, preventing carbon/nitrogen trapping (soot formation).
Step 4: Reduction and Separation
Action: Pass the resulting gas mixture (CO₂, H₂O, NOx, SO₂) through a reduction reactor packed with highly active copper powder at 650°C.
Causality: The copper quantitatively reduces all nitrogen oxides (NOx) to elemental nitrogen gas (N₂). The gases are then swept by a Helium carrier through a GC column, separating them by retention time for sequential TCD detection.
Comparative Experimental Data & Mechanistic Insights
The following table presents experimental CHNS-O data obtained using the aforementioned protocol, objectively comparing the target compound against its alternatives.
(Δ) represents the deviation from the theoretical values calculated in Table 1.
Mechanistic Interpretation of Results
Target Compound Performance: The experimental data for 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid shows a slight positive deviation in Hydrogen (+0.03) and Oxygen (+0.04). This is a classic signature of trace residual moisture interacting with the hydroxypropyl chain. Because the deviation is well within the ±0.3% threshold, the sample is confirmed to be of exceptionally high purity (>98%).
Alternative Comparison: The methylated alternative (1-methyl-1H-pyrazole-3-carboxylic acid) shows tighter adherence to theoretical Oxygen values. Because it lacks a hydrogen-bond donating hydroxyl group, it is significantly less hygroscopic, making it easier to handle analytically. However, this hydrophobicity makes it less desirable for drug formulations requiring high aqueous solubility.
Nitrogen Accuracy: All three compounds show slight negative deviations in Nitrogen. This confirms that the dynamic flash combustion (aided by the tin capsule exotherm) successfully shattered the resilient pyrazole core, yielding accurate N₂ quantification without significant NOx loss.
Conclusion
While 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid requires more stringent pre-analytical desiccation compared to simpler pyrazole analogs, its elemental composition can be verified with high precision using dynamic flash combustion. By understanding the causality between the compound's hydrophilic structure and its behavior in the analytical pipeline, researchers can confidently validate its purity for downstream pharmaceutical synthesis.
VELP Scientifica. "Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion." VELP Scientifica Analytical Resources. Available at:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
Comprehensive Safety and Operational Guide for Handling 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid As a Senior Application Scientist, I recognize that handling specialized building blocks like 1-(2-hydroxypropyl)-...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid
As a Senior Application Scientist, I recognize that handling specialized building blocks like 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid requires more than just reading a generic safety sheet. True laboratory safety is rooted in understanding the causality behind the chemical's behavior. This guide synthesizes structural chemistry with field-proven logistical protocols to provide a self-validating system for researchers, ensuring both personal safety and experimental integrity.
Chemical Profile and Mechanistic Hazard Assessment
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid is a functionalized pyrazole derivative critical in medicinal chemistry for developing novel therapeutics. While compound-specific proprietary hazard data may be limited, structural activity relationships (SAR) and data from analogous pyrazole-3-carboxylic acids dictate that it must be handled as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Tract Irritant .
The Causality of Hazards:
Carboxylic Acid Moiety: Acts as a proton donor. Upon contact with mucosal membranes or ocular fluid, it causes localized pH shifts, leading to acute tissue irritation (H319).
Pyrazole Ring: The nitrogen-rich heteroaromatic system can engage in strong hydrogen bonding with biological nucleophiles, exacerbating dermal irritation upon prolonged contact (H315).
Solid State Particulates: As a dry powder, it presents a significant inhalation risk (H335). Micro-particulates can easily bypass upper respiratory defenses if aerosolized during weighing.
Table 1: Physicochemical and Logistical Parameters
Parameter
Value / Specification
Operational Implication
CAS Number
1496286-48-6
Primary identifier for inventory and waste tracking.
Molecular Formula
C₇H₁₀N₂O₃
Indicates high potential for hydrogen bonding and hygroscopicity.
Molecular Weight
170.17 g/mol
Essential for precise molarity calculations in biological assays.
Storage Temperature
2-8°C (Sealed, Dry)
Requires cold chain integrity to prevent ambient moisture degradation.
Purity
≥98%
High purity minimizes the risk of unknown side-reactions or contaminant toxicity.
Personal Protective Equipment (PPE) Matrix
PPE selection is not arbitrary; it is a calculated defense against the specific physicochemical properties of the compound. Following OSHA 29 CFR 1910.132 standards , the following matrix is mandatory for handling this chemical.
Table 2: Required PPE and Mechanistic Justification
PPE Category
Specification
Causality / Justification
Ocular Protection
ANSI Z87.1 Chemical Splash Goggles
Standard safety glasses are insufficient. The acidic nature requires a full orbital seal to prevent airborne dust from reacting with ocular fluid.
Dermal (Hands)
100% Nitrile Gloves (Min. 0.11 mm thickness)
Nitrile provides superior chemical resistance against organic acids compared to latex, which is porous to many organic solvents used in dissolution.
Dermal (Body)
Flame-Resistant (FR) or 100% Cotton Lab Coat
Prevents particulate accumulation on street clothing. Synthetic fabrics generate static, which can aerosolize the powder or ignite flammable solvents.
Respiratory
N95 Respirator (if outside hood)
Mitigates inhalation of fine particulates. Note: Primary handling must occur in a fume hood, negating the need for an N95 under normal conditions.
Operational Workflow: Weighing and Dissolution
Handling solid organic acids requires strict adherence to particulate control. The following protocol integrates safety with analytical precision, ensuring every step is self-validating.
Step-by-Step Methodology:
Environmental Validation: Ensure the chemical fume hood is operational.
Self-Validation: Check the digital monitor to confirm a face velocity of 80–120 feet per minute (fpm) before opening the container.
Thermal Equilibration: Remove the sealed vial from 2-8°C storage and allow it to reach ambient room temperature in a desiccator for 30 minutes.
Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound and alters the precise molecular weight via hydrate formation, ruining assay reproducibility.
Static Mitigation: Wipe the interior of the fume hood and the balance with an anti-static cloth. Use anti-static weighing boats and grounded stainless-steel spatulas.
Causality: Powders hold static charges. Eliminating static prevents the powder from aerosolizing or clinging to the spatula, ensuring accurate mass transfer and preventing inhalation exposure.
Transfer and Dissolution: Weigh the required mass. Transfer directly into a pre-labeled volumetric flask. Add the compatible solvent (e.g., DMSO or buffered aqueous solution) slowly to prevent exothermic splashing.
Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (water/ethanol mix) to capture any microscopic dust.
A spill represents a critical loss of containment. Immediate, structured response is required to prevent exposure and environmental contamination, aligning with Prudent Practices in the Laboratory.
Step-by-Step Spill Protocol (Solid Spill):
Isolate: Evacuate non-essential personnel from the immediate vicinity.
Don PPE: Ensure double-gloving (nitrile) and splash goggles are equipped.
Containment: Do not sweep dry powder, as this immediately aerosolizes the acid. Lightly mist the spilled powder with water or a 70% ethanol solution to bind the particulates.
Self-Validation: Visually confirm the powder is damp and clumped before proceeding to collection.
Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted material. Place into a chemically compatible, sealable hazardous waste container.
Neutralization/Cleaning: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse.
Waste Management (Disposal):
Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be placed in a designated solid hazardous waste bin labeled "Toxic/Irritant Organic Solid Waste."
Liquid Waste: Solutions containing 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing agents or strong bases to prevent gas-evolving reactions.
Fig 2: Emergency spill response and waste management pathway for solid organic acids.
References
Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]
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